molecular formula C12H17NO2S B3433748 3-(Benzylthio)valine CAS No. 75323-55-6

3-(Benzylthio)valine

Numéro de catalogue: B3433748
Numéro CAS: 75323-55-6
Poids moléculaire: 239.34 g/mol
Clé InChI: YPZAXRYHYTVHPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Benzylthio)valine is a synthetic valine derivative designed for biochemical and pharmaceutical research. Valine is an essential branched-chain amino acid (BCAA) critical for protein synthesis, muscle metabolism, and maintaining nitrogen balance in biological systems . The structural modification with a benzylthio moiety is a key feature explored in medicinal chemistry, as this functional group is found in compounds under investigation for various biological activities. For instance, 3-(benzylthio)triazole derivatives have been studied as potential Bcl-2 inhibitory anticancer agents, which may induce apoptosis in human cancer cell lines . Similarly, other 3-(substituted benzylthio) quinolinium analogs have demonstrated significant in vitro antifungal activity against opportunistic pathogens like Cryptococcus neoformans, with some analogs showing potency comparable to amphotericin B . This suggests that 3-(Benzylthio)valine may serve as a valuable building block or intermediate for researchers developing new therapeutic agents, studying enzyme mechanisms, or exploring structure-activity relationships (SAR). As a valine-based compound, it may also be of interest in metabolic studies and for probing the function of aminopeptidases, which are metalloenzymes crucial for protein turnover, hormone processing, and antigen presentation, and are implicated in diseases such as cancer, malaria, and hypertension . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-3-benzylsulfanyl-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,10(13)11(14)15)16-8-9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZAXRYHYTVHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5699-80-9, 54536-38-8
Record name NSC144289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC132638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Foundational & Exploratory

Structural and NMR Spectroscopic Characterization of 3-(Benzylthio)valine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract 3-(Benzylthio)valine—structurally synonymous with S-benzylpenicillamine—is a heavily utilized non-proteinogenic amino acid in medicinal chemistry. Its integration into peptide sequences introduces severe steric constraints that enhance target receptor selectivity and proteolytic stability. This whitepaper provides an authoritative guide on the Nuclear Magnetic Resonance (NMR) characterization of 3-(benzylthio)valine, detailing the causality of spectroscopic methodologies, self-validating experimental frameworks, and comprehensive data interpretation.

The Mechanistic Role of 3-(Benzylthio)valine in Drug Design

The incorporation of 3-(benzylthio)valine into therapeutic peptides is a strategic structural modification. The presence of the gem-dimethyl groups at the β-carbon restricts the rotation around the Cα-Cβ bond ( χ1​ angle). When utilized in analgesic peptides targeting nicotinic acetylcholine receptors (nAChRs), such as RgIA analogs, this substitution drastically improves serum stability and binding affinity by locking the peptide into a bioactive conformation[1]. Furthermore, the benzyl-protected thioether serves as a stable precursor for downstream on-resin disulfide formation during solid-phase peptide synthesis (SPPS)[2].

Because stereochemical inversion or incomplete protection can derail peptide synthesis, rigorous NMR characterization of the monomeric building block is non-negotiable.

Causality in NMR Experimental Design

To achieve a self-validating structural assignment, the experimental parameters must be deliberately chosen based on the physicochemical properties of 3-(benzylthio)valine.

Solvent Causality

While D 2​ O is commonly used for water-soluble amino acids, DMSO- d6​ is the solvent of choice for the comprehensive characterization of 3-(benzylthio)valine.

  • Causality: DMSO- d6​ lacks exchangeable protons, preventing the rapid deuterium exchange of the amine (-NH 2​ ) and carboxyl (-COOH) protons. Observing these exchangeable protons is critical for confirming the zwitterionic state and detecting any inter- or intramolecular hydrogen bonding networks that dictate the molecule's conformational preferences.

Relaxation Delay (D1) Optimization
  • Causality: In 13 C NMR, the quaternary β-carbon (C-β) and the carbonyl carbon (C=O) lack attached protons, depriving them of the efficient dipole-dipole relaxation mechanisms available to protonated carbons. To prevent signal attenuation and ensure quantitative integration, the relaxation delay (D1) must be extended to 2–3 seconds. Failure to adjust D1 results in the artificial suppression of the C-β signal, which is the diagnostic core of the penicillamine scaffold.

The Self-Validating NMR Protocol

A trustworthy analytical protocol cannot rely on isolated 1D spectra, as overlapping aliphatic signals (e.g., the β-methyls) invite misinterpretation. We employ a self-validating 2D NMR loop :

  • Primary Assignment: 1D 1 H and 13 C spectra establish the baseline chemical environments.

  • Direct Mapping: 2D HSQC (Heteronuclear Single Quantum Coherence) maps each proton to its directly attached carbon, eliminating ambiguity in the aliphatic region.

  • Connectivity Validation: 2D HMBC (Heteronuclear Multiple Bond Correlation) serves as the ultimate internal control. By observing a 3JCH​ coupling between the benzyl methylene protons (-S-CH 2​ -Ph) and the quaternary β-carbon of the valine core, the thioether linkage is unequivocally proven without relying on external mass spectrometry data.

NMR_Workflow N1 Sample Preparation (3-(benzylthio)valine in DMSO-d6) N2 1D 1H NMR (Proton environments) N1->N2 Acquire N3 1D 13C NMR (Carbon backbone) N1->N3 Acquire N4 2D COSY (Vicinal H-H coupling) N2->N4 Homonuclear N5 2D HSQC (Direct C-H correlation) N2->N5 Heteronuclear N6 2D HMBC (Long-range C-H connectivity) N2->N6 Heteronuclear N3->N5 N3->N6 N7 Self-Validated Structural Assignment N4->N7 Validate N5->N7 Validate N6->N7 Validate

Caption: Self-validating NMR workflow for the structural elucidation of 3-(benzylthio)valine.

Step-by-Step Methodology: NMR Acquisition

The following protocol outlines the standardized procedure for acquiring the self-validating NMR dataset.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 3-(benzylthio)valine (synthesized or procured as an intermediate for sulfur-containing heterocyclic derivatives[3]).

  • Dissolve the solid in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm borosilicate NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO).

  • Tune and match the probe for 1 H and 13 C frequencies to maximize power transfer and signal-to-noise ratio (SNR).

  • Perform gradient shimming (e.g., TopShim) on the 2 H lock signal of DMSO to ensure magnetic field homogeneity, targeting a line width at half-height (FWHM) of < 0.5 Hz for the TMS peak.

Step 3: 1D Acquisition

  • 1 H NMR: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay (D1) of 1.0 s.

  • 13 C NMR: Acquire 1024 scans with a spectral width of 220 ppm. Critical Adjustment: Set D1 to 2.5 s and utilize inverse-gated decoupling (if quantitative integration is required) to capture the unprotonated C-β and C=O signals.

Step 4: 2D Acquisition (HSQC & HMBC)

  • HSQC: Run a phase-sensitive multiplicity-edited HSQC. Set the 1JCH​ coupling constant to 145 Hz. Acquire 256 increments in the indirect (F1) dimension.

  • HMBC: Run a gradient-selected HMBC optimized for long-range couplings ( nJCH​ = 8 Hz). This parameter is precisely tuned to capture the 3-bond correlation across the thioether bond.

Quantitative Data Summaries

The tables below summarize the expected chemical shifts for 3-(benzylthio)valine in DMSO- d6​ at 298 K, referenced to TMS ( δ 0.00 ppm).

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
β-CH 3​ 1.30Singlet (s)3HDiastereotopic methyl
β-CH 3​ 1.40Singlet (s)3HDiastereotopic methyl
α-CH3.35Singlet (s)*1HChiral center proton
S-CH 2​ -Ph3.85AB Quartet / Singlet2HBenzyl methylene
Ar-H7.20 – 7.35Multiplet (m)5HPhenyl ring protons
NH 2​ / COOH8.00 – 11.00Broad (br)3HExchangeable protons

*Appears as a singlet due to the adjacent quaternary β-carbon lacking protons.

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
β-CH 3​ 24.5CH 3​ Aliphatic methyl
β-CH 3​ 26.2CH 3​ Aliphatic methyl
S-CH 2​ -Ph32.5CH 2​ Benzyl methylene
C-β48.0Quaternary (C)Thioether linkage site
C-α60.5CHChiral center
Ar-C (meta/para)127.0, 128.5CHAromatic carbons
Ar-C (ortho)129.0CHAromatic carbons
Ar-C (ipso)138.5Quaternary (C)Aromatic ipso carbon
C=O170.5Quaternary (C)Carboxylic acid

Mechanistic Insights: HMBC Connectivity

The most critical phase of the characterization is proving that the benzyl group is covalently attached to the sulfur atom at the β-position, rather than existing as an unreacted mixture or an esterified byproduct. The HMBC experiment provides this proof through scalar coupling across the heteroatom.

HMBC_Connectivity cluster_Protons Proton Resonances (1H) cluster_Carbons Carbon Resonances (13C) H_alpha α-CH δ 3.35 C_beta C-β (Quat) δ 48.0 H_alpha->C_beta 2J HMBC C_carbonyl C=O δ 170.5 H_alpha->C_carbonyl 2J HMBC H_Me β-CH3 δ 1.30, 1.40 C_alpha C-α δ 60.5 H_Me->C_alpha 3J HMBC H_Me->C_beta 2J HMBC H_Bn S-CH2-Ph δ 3.85 H_Bn->C_beta 3J HMBC (Validates Thioether)

Caption: Key HMBC correlations validating the thioether linkage at the quaternary β-carbon.

The presence of the 3J HMBC correlation (green arrow) between the benzyl methylene protons ( δ 3.85) and the C-β carbon ( δ 48.0) acts as the definitive self-validation mechanism. If this cross-peak is absent, the structural integrity of the 3-(benzylthio)valine molecule is compromised, and the batch must be rejected prior to peptide synthesis.

References

  • Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism Journal of Medicinal Chemistry - ACS Publications[Link]

  • Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides ResearchGate[Link]

  • US4204064A - Sulfur containing heterocyclic amino acid derivatives Google P

Sources

3-(benzylthio)valine mechanism of action in enzyme inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(Benzylthio)valine in Metallo-β-Lactamase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly mediated by metallo-β-lactamases (MBLs), presents a formidable challenge to global health.[1][2] These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1][3] Consequently, the development of potent MBL inhibitors to be used in combination with existing antibiotics is a critical therapeutic strategy.[1][4] This guide provides a detailed examination of the putative mechanism of action of 3-(benzylthio)valine as a representative MBL inhibitor. While specific literature on 3-(benzylthio)valine is not extensively available, its structural characteristics—a valine scaffold coupled with a benzylthio moiety—strongly suggest its role as a zinc-chelating inhibitor of MBLs. This document will, therefore, elucidate the established mechanisms of MBLs and detail how compounds with similar functional groups are designed and evaluated, providing a robust framework for understanding the potential of 3-(benzylthio)valine in combating antibiotic resistance.

The Challenge of Metallo-β-Lactamases (MBLs)

β-Lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[3] These enzymes are broadly classified into two major categories: serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][4] While inhibitors for SBLs, such as clavulanic acid, are commercially available and have been successful in clinical settings, there are currently no clinically approved inhibitors for MBLs.[1][3]

MBLs are zinc-dependent enzymes that possess one or two zinc ions in their active site, which are essential for their catalytic activity.[5] These zinc ions act as powerful Lewis acids, activating a water molecule to hydrolyze the β-lactam ring of antibiotics. The prevalence of MBL-producing bacteria is a growing concern, as they are often resistant to multiple classes of antibiotics, leading to limited treatment options.[1][5]

Proposed Mechanism of Action of 3-(Benzylthio)valine

The chemical structure of 3-(benzylthio)valine suggests a mechanism of action centered on the chelation of the zinc ions within the MBL active site. The valine backbone can be hypothesized to mimic the substrate, allowing the inhibitor to position itself effectively within the active site. The key functional group is the benzylthio moiety, where the sulfur atom can act as a potent zinc-binding group.

The proposed inhibitory mechanism involves the following key steps:

  • Initial Binding: 3-(benzylthio)valine enters the active site of the MBL. The valine portion of the molecule may form non-covalent interactions with amino acid residues in the active site, contributing to the initial binding affinity.

  • Zinc Chelation: The sulfur atom of the benzylthio group directly coordinates with one or both of the zinc ions in the active site. This coordination displaces the catalytically important water molecule and disrupts the geometry of the active site.

  • Enzyme Inactivation: By chelating the zinc ions, 3-(benzylthio)valine prevents the enzyme from binding to and hydrolyzing β-lactam antibiotics, thereby restoring the efficacy of the co-administered antibiotic.

This mechanism is consistent with the design of other MBL inhibitors that incorporate zinc-chelating functionalities.[4]

Visualizing the Mechanism

The following diagrams illustrate the catalytic mechanism of MBLs and the proposed inhibitory action of a generic zinc-chelating inhibitor like 3-(benzylthio)valine.

MBL_Catalytic_Mechanism cluster_enzyme MBL Active Site Zn1 Zn²⁺ H2O H₂O Zn1->H2O activates His His Zn1->His Hydrolyzed_Antibiotic Inactive Antibiotic Zn1->Hydrolyzed_Antibiotic releases Zn2 Zn²⁺ Zn2->H2O Asp Asp Zn2->Asp Cys Cys Zn2->Cys Antibiotic β-Lactam Antibiotic H2O->Antibiotic hydrolyzes Antibiotic->Zn1 binds

Caption: Catalytic mechanism of a metallo-β-lactamase (MBL).

MBL_Inhibition_Mechanism cluster_enzyme MBL Active Site Zn1 Zn²⁺ His His Zn1->His Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Zn2 Zn²⁺ Asp Asp Zn2->Asp Cys Cys Zn2->Cys Inhibitor 3-(benzylthio)valine (Inhibitor) Inhibitor->Zn1 chelates Inhibitor->Zn2 chelates

Caption: Proposed inhibition of an MBL by 3-(benzylthio)valine via zinc chelation.

Key Experimental Workflows for Characterization

To validate the proposed mechanism of action for an MBL inhibitor like 3-(benzylthio)valine, a series of biochemical and biophysical experiments are essential.

Enzyme Kinetics Assays

Enzyme kinetics studies are fundamental to determining the inhibitory potency and the mode of inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of 3-(benzylthio)valine against a specific MBL.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify the target MBL (e.g., NDM-1, VIM-2).

    • Prepare a stock solution of a suitable chromogenic β-lactam substrate (e.g., nitrocefin).

  • IC₅₀ Determination:

    • In a 96-well plate, add a fixed concentration of the MBL and the substrate.

    • Add varying concentrations of 3-(benzylthio)valine to the wells.

    • Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time using a spectrophotometer.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Kᵢ Determination and Mechanism of Inhibition:

    • Perform a series of kinetic assays with varying concentrations of both the substrate and 3-(benzylthio)valine.

    • Measure the initial reaction velocities.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Kᵢ value.

Enzyme_Kinetics_Workflow Start Start: Prepare Reagents IC50 IC₅₀ Determination (Fixed Enzyme/Substrate, Varying Inhibitor) Start->IC50 Ki_Mechanism Kᵢ and Mechanism Determination (Varying Substrate and Inhibitor) IC50->Ki_Mechanism Data_Analysis Data Analysis (e.g., Lineweaver-Burk Plot) Ki_Mechanism->Data_Analysis End End: Determine IC₅₀, Kᵢ, and Mode of Inhibition Data_Analysis->End

Caption: Workflow for enzyme kinetics analysis of an MBL inhibitor.

Structural Biology Studies

X-ray crystallography can provide atomic-level insights into how an inhibitor binds to the enzyme's active site.

Objective: To determine the three-dimensional structure of the MBL in complex with 3-(benzylthio)valine.

Protocol:

  • Protein Crystallization:

    • Co-crystallize the purified MBL with 3-(benzylthio)valine or soak pre-formed MBL crystals with the inhibitor.

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration) to obtain high-quality crystals.

  • X-ray Diffraction Data Collection:

    • Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source).

    • Collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Refine the atomic model to fit the electron density map.

    • Analyze the final structure to visualize the binding mode of 3-(benzylthio)valine in the MBL active site and its interactions with the zinc ions and surrounding amino acid residues.

Data Summary

The following table provides a template for summarizing key quantitative data for a novel MBL inhibitor like 3-(benzylthio)valine.

ParameterDescriptionHypothetical Value
IC₅₀ (µM) The concentration of inhibitor required to reduce enzyme activity by 50%.0.5 - 10
Kᵢ (µM) The inhibition constant, representing the affinity of the inhibitor for the enzyme.0.1 - 5
Mode of Inhibition The kinetic mechanism of inhibition (e.g., competitive, non-competitive).Competitive or Mixed
Target MBLs Specific metallo-β-lactamases inhibited by the compound.NDM-1, VIM-2, IMP-1

Conclusion

While 3-(benzylthio)valine is a putative MBL inhibitor, its structural features align well with established principles of MBL inhibitor design. The proposed mechanism of action, centered on zinc chelation by the benzylthio group, provides a strong rationale for its potential efficacy. The experimental workflows outlined in this guide offer a comprehensive framework for the detailed characterization of this and other novel MBL inhibitors. Further research, including synthesis, in vitro testing, and structural studies, is necessary to fully elucidate the therapeutic potential of 3-(benzylthio)valine in the fight against antibiotic-resistant bacteria.

References

  • Govender, T., et al. (2020). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry.
  • Schenone, M., et al. (2021).
  • Uppsala Antibiotic Center. (2026). Metallo-beta-lactamases Inhibitors.
  • Rose-Hulman Institute of Technology. Enzyme Inhibition.
  • Docquier, J.-D., & Mangani, S. (2018). An update on β-lactamase inhibitor discovery and development. Usiena air - Unisi.
  • Mesa-Varona, O., et al. (2024). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. MDPI.

Sources

Methodological & Application

Application Note: Incorporating 3-(Benzylthio)valine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of non-natural and sterically hindered amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. 3-(benzylthio)valine , universally recognized in peptide chemistry as S-benzyl-penicillamine (Pen(Bzl)) , is a highly specialized building block[1][2]. Structurally, penicillamine is a β,β -dimethylated derivative of cysteine.

The strategic insertion of 3-(benzylthio)valine into a peptide serves two primary mechanistic purposes:

  • Conformational Constraint: The gem-dimethyl groups on the β -carbon severely restrict the rotational freedom of the peptide backbone ( ϕ and ψ angles), strongly inducing turn structures or stabilizing specific helical conformations[3][4]. This is frequently exploited in the design of receptor-selective analogs, such as highly potent, non-opioid analgesic conotoxins[5].

  • Metabolic Stability & Lipophilicity: The robust thioether linkage provided by the S-benzyl group acts as a permanent lipophilic pharmacophore in Fmoc-SPPS, enhancing membrane permeability and protecting the peptide from proteolytic degradation. Alternatively, in Boc-SPPS, the S-benzyl group serves as a highly stable orthogonal protecting group that is only removed during final global cleavage with anhydrous Hydrogen Fluoride (HF)[6][7].

Mechanistic Insights: The Steric Challenge

Working with 3-(benzylthio)valine presents a profound synthetic challenge due to extreme steric hindrance. The causality of this difficulty is twofold:

  • Acylation of the Peptide Chain (Incoming Pen): When 3-(benzylthio)valine is the incoming activated amino acid, the bulky β,β -dimethyl groups shield the activated carbonyl carbon, drastically reducing the rate of nucleophilic attack by the resin-bound amine[3][8].

  • Elongation (Coupling onto Pen): Once 3-(benzylthio)valine is successfully attached to the resin, its own α -amine becomes sterically obscured by the adjacent gem-dimethyl groups. The subsequent coupling step often suffers from severe kinetic retardation, leading to incomplete reactions and deletion sequences[3].

To overcome these thermodynamic and kinetic barriers, standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient. Successful incorporation mandates the use of highly reactive uronium/aminium salts like HATU or COMU , or advanced additives like Oxyma Pure , combined with elevated temperatures (microwave assistance) and extended double-coupling protocols[9][10][11].

Data Presentation: Reagent Efficacy & Cleavage Logic

Table 1: Quantitative Comparison of Coupling Strategies for Sterically Hindered Amino Acids

Data reflects average expected yields for β,β -dimethylated residues like Penicillamine and Aib[3][8][11].

Coupling Reagent SystemEquivalents (AA:Reagent:Base)Reaction TimeTempExpected YieldRacemization Risk
DIC / HOBt4 : 4 : -4 hours25°C< 40%Low
DIC / Oxyma Pure4 : 4 : -2 hours25°C70 - 85%Very Low
HBTU / DIPEA4 : 3.9 : 82 hours25°C60 - 75%Moderate
HATU / DIPEA4 : 3.9 : 81 - 2 hours25°C85 - 95%Low
COMU / DIPEA4 : 3.9 : 82 x 5 min75°C (MW)> 95%Low
Table 2: Orthogonal Cleavage Conditions for 3-(benzylthio)valine

The S-benzyl group exhibits distinct behavior depending on the SPPS strategy employed[6][7].

SPPS StrategyCleavage ReagentS-Benzyl FatePrimary Application
Fmoc-SPPS 95% TFA / ScavengersRetained Generating lipophilic, permanently modified thioether peptides.
Boc-SPPS Anhydrous HF / AnisoleCleaved Generating free penicillamine thiols for subsequent disulfide/stapling.
Post-Fmoc Na / Liquid NH 3​ Cleaved Late-stage deprotection of the thiol if Fmoc chemistry was mandated.

Experimental Protocols

The following self-validating protocols are optimized for Fmoc-SPPS on a 0.1 mmol scale, utilizing HATU to drive the sterically hindered couplings to completion.

Protocol A: Preparation and Pre-Activation

Objective: Maximize the concentration of the active ester while minimizing side reactions.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash stringently with DMF (5 × 1 min).

  • Pre-Activation: In a clean vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-(benzylthio)valine-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of anhydrous DMF[12].

  • Base Addition: Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow. Allow exactly 2 minutes for pre-activation to form the highly reactive O-7-azabenzotriazol-1-yl ester[9].

Protocol B: Optimized Double Coupling

Objective: Overcome the steric shielding of the β,β -dimethyl groups.

  • First Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 2 hours. (Alternatively, heat to 75°C for 10 minutes using a microwave peptide synthesizer)[3][11].

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min).

  • Second Coupling: Repeat the pre-activation step (Protocol A, Steps 3-4) with fresh reagents. Add to the resin and agitate for an additional 2 hours.

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling. A blue bead indicates unreacted amines, necessitating a third coupling cycle.

  • Capping (Critical): Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing the formation of difficult-to-separate deletion impurities.

Protocol C: Coupling the Subsequent Amino Acid

Objective: Acylate the highly hindered α -amine of the newly incorporated 3-(benzylthio)valine.

  • Deprotection: Remove the Fmoc group from the 3-(benzylthio)valine residue using 20% piperidine/DMF.

  • Reagent Selection: Use DIC and Oxyma Pure (4 eq each) for the incoming amino acid. Oxyma Pure is superior to HOBt/HOAt for coupling onto sterically hindered amines and significantly suppresses racemization[10].

  • Extended Reaction: Allow this coupling to proceed for a minimum of 4 hours at room temperature, or utilize microwave assistance (75°C for 15 minutes). Validate with a Chloranil test (as the amine is somewhat secondary-like in its steric environment).

Mandatory Visualizations

Workflow: Sterically Hindered SPPS Cycle

SPPS_Workflow Resin Peptide-Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect PreActivate Pre-activation (2 min) Fmoc-Pen(Bzl)-OH + HATU/DIPEA Deprotect->PreActivate Coupling Double Coupling (2-4 h) or Microwave (75°C) PreActivate->Coupling Wash Stringent Washing (DMF/DCM) Coupling->Wash Capping Capping (Crucial) (Ac2O/Pyridine) Wash->Capping Capping->Deprotect Next Cycle (DIC/Oxyma)

Optimized SPPS cycle for sterically hindered 3-(benzylthio)valine incorporation.

Orthogonal Cleavage Logic

Cleavage_Logic Start Resin-Bound Peptide containing Pen(Bzl) Boc Boc-SPPS Strategy Start->Boc Fmoc Fmoc-SPPS Strategy Start->Fmoc HF Anhydrous HF / Scavengers (Cleaves Resin & Removes S-Bzl) Boc->HF TFA 95% TFA / Scavengers (Cleaves Resin, Retains S-Bzl) Fmoc->TFA NaNH3 Na / Liquid NH3 (Optional: Cleaves S-Bzl later) TFA->NaNH3 If free thiol is required

Orthogonal cleavage strategies for S-benzyl-penicillamine in Boc and Fmoc SPPS.

References

  • US4204064A - Sulfur containing heterocyclic amino acid derivatives Source: Google Patents URL
  • Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine Source: Benchchem URL
  • Source: PMC (NIH)
  • S-Benzyl-D-penicillamine | 54536-38-8 Source: Sigma-Aldrich URL
  • S-Benzyl-DL-penicillamine 159000-75-6 wiki Source: Guidechem URL
  • Overview of Peptide Coupling Reagents Source: ChemPep URL
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis Source: Benchchem URL
  • Application Notes and Protocols for Coupling Boc-S-4-methoxybenzyl-L-penicillamine in Peptide Synthesis Source: Benchchem URL
  • Derivatives of Oxyma for amide bond formation Source: ResearchGate URL
  • Fmoc-L-Ile-Aib-OH Source: Smolecule URL
  • Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry Source: ACS Publications URL
  • Technical Support Center: Boc-Protected Penicillamine in SPPS Source: Benchchem URL
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids Source: Benchchem URL

Sources

Troubleshooting & Optimization

troubleshooting racemization during 3-(benzylthio)valine peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting challenges in peptide synthesis. This guide, curated by our Senior Application Scientists, provides in-depth, field-proven insights into one of the more challenging aspects of modern peptide chemistry: managing racemization during the coupling of sterically hindered and sulfur-containing amino acids like 3-(benzylthio)valine. Our goal is to move beyond simple protocols and explain the chemical causality behind experimental choices, empowering you to design robust and self-validating synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying racemization in the context of 3-(benzylthio)valine.

Q1: What is racemization in peptide synthesis, and why is it a critical issue?

A: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during synthesis.[1][2] This process converts a pure L- or D-enantiomer into a mixture of both. The biological activity of a peptide is dictated by its precise three-dimensional structure, which depends on the specific chirality of its constituent amino acids. The introduction of even minor diastereomeric impurities due to racemization can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or introduce unpredictable off-target effects.[1] These impurities are often difficult and costly to separate from the desired peptide, complicating downstream processes and regulatory approval.

Q2: What are the chemical mechanisms that cause racemization during peptide coupling?

A: Racemization during peptide bond formation primarily proceeds through two base-catalyzed pathways:

  • Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid. The resulting planar enolate intermediate loses its original stereochemistry. Re-protonation can occur from either face, leading to a mixture of L- and D-isomers.[3]

  • Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid is attacked intramolecularly by the carbonyl oxygen of the protecting group. This forms a planar 5(4H)-oxazolone intermediate. The α-proton on this ring is highly acidic and is readily abstracted by a base. Subsequent attack by the incoming amine nucleophile on the achiral oxazolone ring opens it, yielding both the desired and the epimerized peptide.[2][3][4] This is the most common pathway for N-acyl amino acids.

RacemizationMechanisms cluster_0 Racemization Pathways cluster_1 Direct Enolization cluster_2 Oxazolone Formation ActivatedAA Activated L-Amino Acid (Chiral) Enolate Planar Enolate (Achiral) ActivatedAA->Enolate  Base (H+ abstraction) Oxazolone Planar Oxazolone (Achiral) ActivatedAA->Oxazolone Intramolecular Cyclization Diastereomers Diastereomeric Peptide Mixture Enolate->Diastereomers Reprotonation Oxazolone->Diastereomers Nucleophilic Attack by Amine

Caption: The two primary mechanisms of racemization during peptide synthesis.

Q3: Why is 3-(benzylthio)valine particularly susceptible to racemization?

A: 3-(benzylthio)valine presents a "perfect storm" of structural features that enhance its propensity for racemization:

  • Steric Hindrance: Like its parent amino acid valine, the bulky side chain physically obstructs the incoming amine nucleophile, slowing down the rate of the desired peptide bond formation.[5][6] This extended reaction time provides a larger window of opportunity for the competing racemization pathways to occur.[5]

  • Sulfur Atom Effect: The electron-withdrawing nature of the sulfur atom in the benzylthio group increases the acidity of the β-protons. More importantly, sulfur-containing amino acids like cysteine are known to be highly prone to racemization through various mechanisms, including β-elimination under basic conditions.[1][7][8] While this is a Cys analogue, the electronic effects of the sulfur atom can influence the stability of intermediates that lead to racemization.

Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and solving racemization issues encountered during the coupling of 3-(benzylthio)valine.

Issue: My analysis (HPLC/LC-MS) shows a significant diastereomeric impurity after coupling 3-(benzylthio)valine.

This is a frequent observation when using standard coupling protocols for this challenging residue. The following workflow provides a logical sequence for troubleshooting.

TroubleshootingWorkflow cluster_solutions Start Racemization Detected Reagent Step 1: Evaluate Coupling Reagent & Additives Start->Reagent Base Step 2: Assess Base Selection Reagent->Base If racemization persists Reagent_Sol Use high-efficiency uronium/phosphonium reagents (HATU, HCTU, COMU) with additives (HOAt, Oxyma). Avoid carbodiimides alone. Reagent->Reagent_Sol Conditions Step 3: Review Reaction Conditions (Temp & Time) Base->Conditions If racemization persists Base_Sol Switch from DIPEA to a weaker or more hindered base like N-methyl- morpholine (NMM) or collidine. Base->Base_Sol Solvent Step 4: Consider Solvent & Special Techniques Conditions->Solvent If racemization persists Conditions_Sol Perform coupling at 0°C. Minimize pre-activation time to <5 minutes. Consider double coupling if reaction is slow. Conditions->Conditions_Sol Success Problem Solved Solvent->Success Solvent_Sol Use NMP instead of DMF for better solvation. For extreme cases, consider microwave synthesis. Solvent->Solvent_Sol

Caption: Troubleshooting workflow for excessive racemization.

Q2: Which coupling reagents and bases offer the best performance for 3-(benzylthio)valine?

A: The choice of coupling reagent and base is the most critical factor in suppressing racemization for this residue. Due to its steric hindrance, a high-efficiency reagent is necessary to ensure the rate of amide bond formation significantly outpaces the rate of racemization.[6]

Table 1: Comparison of Coupling Reagent & Base Combinations

Coupling ReagentAdditiveRecommended BaseExpected RacemizationCausality & Comments
DIC / DCCNoneDIPEAVery HighCarbodiimides alone form a highly reactive O-acylisourea intermediate that rapidly converts to the oxazolone.[1][9] This combination is not recommended.
DICOxymaPureNMMLow to ModerateOxyma is an excellent additive that forms a less racemization-prone active ester.[5][10] NMM is a weaker base than DIPEA, reducing the rate of α-proton abstraction.[11] This is a good, cost-effective option but may be too slow for this hindered residue.
HBTUHOBtDIPEALow to ModerateA classic uronium salt reagent. While effective, HOBt-based reagents are generally considered more prone to racemization than their HOAt-based counterparts.[9][11]
HATU / HCTU HOAt / 6-Cl-HOBt DIPEA / NMM Very Low Highly Recommended. HOAt-based reagents like HATU are extremely fast and efficient, promoting rapid amide bond formation that kinetically disfavors the racemization pathway.[4][11] They are the gold standard for difficult and sterically hindered couplings.[4][6] Use NMM if racemization is still observed with DIPEA.
COMUOxymaDIPEA / NMMVery LowA modern morpholino-based uronium salt that shows performance comparable or sometimes superior to HATU.[4][12] Its byproducts are more water-soluble, which can simplify purification.
Q3: My coupling is slow, but increasing the temperature causes more racemization. How do I proceed?

A: This is a classic dilemma with sterically hindered residues. Increasing temperature accelerates both the desired coupling and the undesired racemization, but often favors the latter.[1][5] The solution is to enhance coupling efficiency through chemical means rather than thermal energy.

  • Switch to a Superior Reagent: If you are not already using HATU, HCTU, or COMU, this is the first and most effective change to make.[6]

  • Implement a "Double Coupling" Protocol: After the first coupling reaction has proceeded for 1-2 hours, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. This drives the reaction to completion without prolonged exposure of the unreacted amine to a single batch of activated, racemizing amino acid.

  • Optimize Your Solvent: For difficult sequences prone to aggregation, N-methylpyrrolidone (NMP) is often a superior solvent to Dimethylformamide (DMF) due to its better solvating properties, which can improve reaction kinetics.[6]

Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: Low-Racemization Coupling of Fmoc-3-(benzylthio)valine-OH using HATU

This protocol is designed to maximize coupling efficiency while minimizing racemization for solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation (In a separate vessel):

    • Dissolve Fmoc-3-(benzylthio)valine-OH (4 equivalents relative to resin loading) in DMF (or NMP).

    • Add HATU (3.9 equivalents).

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents). Note: If racemization is still a concern, substitute DIPEA with N-methylmorpholine (NMM) (8 equivalents).

  • Pre-activation: Allow the mixture to pre-activate for no more than 2-5 minutes at room temperature.[11] Prolonged activation increases the risk of racemization.[5]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the vessel gently throughout.

  • Monitoring & Washing: Perform a Kaiser test to check for reaction completion. If the test is negative (beads are colorless/yellow), the coupling is complete. Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Troubleshooting: If the Kaiser test is positive (beads are blue), indicating incomplete coupling, perform a second coupling (double coupling) by repeating steps 2-6.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol allows you to precisely determine the percentage of the undesired D-isomer in your final peptide.

  • Peptide Hydrolysis:

    • Place a small, accurately weighed amount (approx. 1 mg) of the purified, cleaved peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Sample Preparation:

    • After hydrolysis, cool the tube, open it carefully, and evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer or mobile phase diluent (e.g., 0.1 M sodium citrate, pH 2.2).

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral HPLC column (e.g., a ligand-exchange column or a column with a chiral stationary phase like teicoplanin or vancomycin).

    • Separate the D- and L-amino acids using an appropriate isocratic or gradient mobile phase (typically containing a copper (II) salt for ligand-exchange columns).

    • Monitor the elution profile using a UV detector (e.g., at 210 nm).

  • Quantification: Integrate the peak areas for the L- and D-valine enantiomers. The percentage of racemization is calculated as: % D-isomer = [Area(D-Val) / (Area(L-Val) + Area(D-Val))] * 100

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Wikipedia. Retrieved from [Link]

  • Houben-Weyl. (2001). Synthesis of Peptides and Peptidomimetics. Thieme. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(17), 6491-6498. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. Retrieved from [Link]

  • Chen, Y. H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2133-2145. Retrieved from [Link]

  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Li, B., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 9(12), 3323-3330. Retrieved from [Link]

  • D'Hondt, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Zhang, W., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(17), 6491-8. Retrieved from [Link]

  • Si, Y., & Li, W. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 23(1), 1-13. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing 3-(Benzylthio)valine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. This guide addresses one of the most common bottlenecks in synthetic peptide chemistry and drug development: the intractable solubility of highly functionalized, hydrophobic amino acids.

Diagnostic Workflow

Before proceeding to the troubleshooting FAQs, use the following decision matrix to identify the optimal solubilization strategy for your specific experimental workflow.

G Start 3-(Benzylthio)valine Solubility Issue Goal Identify Synthetic Goal Start->Goal Coupling Immediate Amide Coupling Goal->Coupling In-situ activation MultiStep Multi-step Synthesis & Extraction Goal->MultiStep Isolation required PolarRxn Reaction in Polar Aprotic Solvents Goal->PolarRxn Homogeneous phase Silylation Transient Silylation (BSA) Coupling->Silylation Protection Permanent Protection (N-Boc / N-Fmoc) MultiStep->Protection Salt Lipophilic Salt (TBA-OH) PolarRxn->Salt

Decision matrix for solubilizing 3-(benzylthio)valine based on synthetic workflow requirements.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(benzylthio)valine completely insoluble in both dichloromethane (DCM) and water?

The Causality: 3-(benzylthio)valine (structurally known as S-benzyl-penicillamine) suffers from a severe dual-polarity conflict. The molecule possesses a highly hydrophobic side chain (the benzylthio ether and gem-dimethyl groups) which aggressively repels water. Simultaneously, its α -amino and α -carboxyl groups exist as a tightly bound zwitterion ( −NH3+​ and −COO− ) at neutral pH[1]. This zwitterionic network creates a strong crystal lattice energy that non-polar organic solvents like DCM or ethyl acetate cannot overcome. Consequently, the molecule falls into a "solubility dead-zone." To dissolve it, you must chemically disrupt the zwitterion.

Q2: I need to couple this amino acid immediately in DCM. How can I solubilize it without adding a permanent protecting group?

The Solution: Transient silylation using N,O-Bis(trimethylsilyl)acetamide (BSA). The Causality: BSA reacts rapidly with both the carboxylate and the ammonium groups of the zwitterion, replacing the protons with bulky, lipophilic trimethylsilyl (TMS) groups. This completely breaks the ionic crystal lattice, rendering the molecule highly soluble in DCM[2]. Because TMS groups are highly moisture-sensitive, they act as transient protecting groups that spontaneously hydrolyze away during standard aqueous workup, leaving no permanent footprint on your molecule.

Protocol 1: Transient Silylation with BSA Self-Validating Metric: The reaction transitions from a cloudy, opaque suspension to a crystal-clear solution, visually confirming the destruction of the zwitterionic lattice.

  • Preparation: Weigh 1.0 mmol of 3-(benzylthio)valine into an oven-dried flask purged with inert gas (Ar/N2).

  • Suspension: Add 5.0 mL of anhydrous DCM. The amino acid will remain completely insoluble (forming a cloudy suspension).

  • Silylation: Add 2.2 to 2.5 equivalents of BSA via syringe.

  • Incubation: Stir vigorously at room temperature for 1 to 2 hours.

  • Validation & Next Steps: Once the suspension becomes a clear, homogeneous solution, silylation is complete. You may immediately add your activated coupling partner (e.g., an NHS-ester) directly to this flask.

  • Workup: After coupling, wash the organic layer with water or dilute mild acid; the TMS groups will cleave instantly, partitioning the water-soluble byproducts (acetamide, hexamethyldisiloxane) into the aqueous phase.

Q3: My protocol requires a polar aprotic solvent like DMSO, but the amino acid still won't dissolve. What is the best approach?

The Solution: Lipophilic salt formation using Tetrabutylammonium hydroxide (TBA-OH). The Causality: While DMSO is highly polar, it often struggles to fully solvate bulky hydrophobic zwitterions. By introducing TBA-OH, you deprotonate the carboxylic acid. The resulting tetrabutylammonium cation ( TBA+ ) is massive and highly lipophilic. This bulky counterion prevents the amino acid from re-packing into a tight lattice, drastically increasing its solubility in DMSO or DMF without modifying the covalent structure of the amino acid[3].

Protocol 2: TBA-Salt Formation Self-Validating Metric: Complete dissolution of the solid in DMSO upon stoichiometric addition of the base confirms successful salt formation.

  • Suspension: Suspend 1.0 mmol of 3-(benzylthio)valine in 3.0 mL of anhydrous DMSO.

  • Salt Formation: Slowly add 1.0 equivalent of TBA-OH (typically supplied as a 40% w/w solution in water or methanol).

  • Agitation: Stir at room temperature for 15–30 minutes until the solution turns completely clear.

  • Water Removal (Optional but Recommended): If your downstream reaction is water-sensitive, lyophilize the mixture or remove the methanol/water under high vacuum before proceeding with the homogeneous DMSO solution.

Q4: I am performing a multi-step synthesis and need the molecule to remain permanently soluble in organic solvents for column chromatography. What should I do?

The Solution: Permanent masking via N-Boc protection. The Causality: By covalently attaching a tert-butyloxycarbonyl (Boc) group to the amine, you permanently eliminate the molecule's ability to form a zwitterion. The resulting N-Boc-3-(benzylthio)valine is dominated by the lipophilicity of the Boc group, the benzylthio ether, and the valine backbone, making it highly soluble in standard chromatography solvents (EtOAc, Hexanes, DCM).

Protocol 3: N-Boc Protection Self-Validating Metric: The product will partition exclusively into the organic layer during extraction, proving the loss of zwitterionic character.

  • Dissolution: Suspend 1.0 mmol of the amino acid in 5.0 mL of a 1:1 mixture of 1,4-Dioxane and Water.

  • Basification: Add 1.0 M NaOH dropwise until the pH reaches 9–10. The solid will dissolve as the sodium salt forms.

  • Protection: Chill to 0 °C and add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Evaporate the dioxane under reduced pressure. Cool the remaining aqueous layer and carefully acidify to pH 2–3 using 1.0 M KHSO4​ .

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). The protected, highly organic-soluble product will move into the EtOAc layer. Dry over Na2​SO4​ and concentrate.

Quantitative Solubility Matrix

The following table summarizes the solubility profiles of 3-(benzylthio)valine under various chemical states to help you select the appropriate solvent system for your workflow.

Solvent SystemNative ZwitterionTBA-Salt ComplexBSA-SilylatedN-Boc Protected
Dichloromethane (DCM) InsolubleSparingly SolubleHighly SolubleHighly Soluble
Ethyl Acetate (EtOAc) InsolubleInsolubleSolubleHighly Soluble
Dimethyl Sulfoxide (DMSO) Sparingly SolubleHighly SolubleSolubleHighly Soluble
Water (pH 7.0) Sparingly SolubleSolubleHydrolyzesInsoluble

References

  • Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Vaia.
  • N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters (2016).
  • α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide. Journal of Peptide Science (2013).

Sources

Technical Support Center: Purification of Crude 3-(Benzylthio)valine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-(benzylthio)valine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material from crude reaction mixtures. We will address common questions, troubleshoot specific experimental issues, and provide detailed protocols based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect in my crude 3-(benzylthio)valine mixture?

A1: The impurity profile depends heavily on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Residual valine, benzyl bromide, or benzyl chloride.

  • Reagents and Catalysts: Bases (e.g., triethylamine, sodium carbonate), phase-transfer catalysts, or residual acids/bases from workup.

  • Solvents: Residual reaction or extraction solvents (e.g., DMF, DCM, Ethyl Acetate).

  • By-products of the S-alkylation:

    • Dibenzyl Disulfide: Formed from the oxidation of benzyl mercaptan, which can arise from the decomposition of the benzylating agent or the product.

    • Dibenzyl Ether: A common by-product if using benzyl bromide/chloride under basic conditions.

    • Over-alkylation Products: Benzylation at the amine or carboxylate, although less common under controlled conditions.

  • Degradation Products: Oxidation of the thioether to the corresponding sulfoxide or sulfone can occur, especially during prolonged heating or exposure to air.[1]

Q2: What is the first analytical step I should take to assess my crude mixture?

A2: Before attempting any purification, a thorough analysis of the crude material is essential. We recommend a multi-pronged approach:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components. Test a few solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to get a preliminary idea of the polarity differences between your product and impurities.

  • ¹H NMR Spectroscopy: This provides the most detailed initial picture. You can often identify unreacted starting materials, solvent residues, and characteristic by-products. For instance, the benzylic protons of the product, dibenzyl disulfide, and dibenzyl ether will have distinct chemical shifts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying components by their mass-to-charge ratio, confirming the presence of your desired product and providing masses for unknown impurities, which can help in their identification.

Q3: Which purification technique is generally the most effective for 3-(benzylthio)valine?

A3: The choice depends on the scale and the nature of the impurities.

  • Flash Column Chromatography is the most versatile and widely applicable technique, especially for removing impurities with different polarities.[2] It is effective for both small and large-scale purifications.

  • Recrystallization is the most efficient method for achieving very high purity (>99.5%) if a suitable solvent system can be found and the impurities have different solubility profiles.[3][4] It is often more cost-effective and scalable than chromatography.

Q4: How do I choose between recrystallization and column chromatography?

A4: Use the following decision-making process:

  • If your crude material is >85% pure by NMR and is a solid: Attempt recrystallization first. It is faster and more economical.

  • If your crude material is an oil or a low-purity solid (<85%): Flash column chromatography is the preferred starting point. You can often collect the enriched product fractions and perform a final recrystallization step to achieve analytical purity.

  • If impurities are very close in polarity (similar Rf on TLC): Recrystallization may be more effective at rejecting these structurally similar impurities, as it relies on incorporation into a crystal lattice.[4]

  • If you need to separate diastereomers or enantiomers: This requires specialized chiral chromatography techniques.[5][6][7] Standard flash chromatography or recrystallization will not separate enantiomers.

Section 2: Troubleshooting Guide

This section tackles specific problems you may encounter during purification.

Problem: My compound won't crystallize from the chosen solvent.

  • Potential Cause: The compound may be too soluble, the solution may not be saturated, or residual impurities are inhibiting crystal formation.

  • Solutions:

    • Increase Concentration: Carefully evaporate more of the solvent to create a supersaturated solution.

    • Induce Crystallization:

      • Scratch: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.

      • Seed: Add a tiny crystal of pure 3-(benzylthio)valine to the solution to act as a template for crystal growth.

      • Cool Slowly: Place the flask in a large beaker of warm water and allow it to cool to room temperature undisturbed, then transfer to a refrigerator (4°C) or freezer (-20°C). Rapid cooling often leads to oils or amorphous solids.

    • Change Solvent System: If the compound is too soluble, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly turbid, then warm slightly to redissolve and cool slowly. Common anti-solvents for polar compounds include hexanes, ether, or water.[3]

Problem: I have poor separation and co-elution during column chromatography.

  • Potential Cause: The chosen solvent system lacks sufficient selectivity, or the column is overloaded.

  • Solutions:

    • Optimize the Mobile Phase:

      • Reduce Polarity: If your product and impurities are eluting too quickly (high Rf), decrease the proportion of the polar solvent (e.g., from 30% EtOAc in Hexane to 20%).

      • Change Solvent Selectivity: If a simple binary mixture (e.g., Hexane/EtOAc) fails, introduce a third solvent. For an amino acid derivative, adding a small amount of acetic acid (0.5-1%) can improve peak shape by suppressing ionization of the carboxylic acid. Alternatively, using a different solvent system like Dichloromethane/Methanol can offer different selectivity.

    • Reduce Sample Load: A common rule of thumb is to load 1-5% of the silica gel mass. Overloading leads to broad peaks and poor separation.

    • Use a Finer Silica Gel: Switching from standard flash silica (40-63 µm) to a smaller particle size can increase resolution, although it will also increase back-pressure.

    • Consider a Different Stationary Phase: If separating on silica is problematic, consider reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.[8]

Problem: My purified product still shows impurities by NMR/HPLC, even after a column.

  • Potential Cause: The impurity may be co-eluting perfectly or it may have been generated during the purification process itself.

  • Solutions:

    • Identify the Impurity: Use LC-MS or high-resolution mass spectrometry to get a mass for the impurity. Compare this with the masses of expected by-products (see FAQ 1 and Table 1). A common culprit is dibenzyl disulfide, which can have a similar polarity to the product.

    • Re-purify with a Different Technique: If column chromatography failed, attempt recrystallization. The different separation mechanism may successfully remove the persistent impurity.

    • Check for On-Column Decomposition: Some compounds can degrade on silica gel. You can test for this by dissolving a pure sample, stirring it with a small amount of silica gel for a few hours, then re-analyzing by TLC or LC-MS to see if new spots have appeared. If so, consider using a deactivated (e.g., triethylamine-washed) silica gel or switching to a different stationary phase like alumina.

Problem: I am observing oxidation of the thioether during purification.

  • Potential Cause: The sulfur atom in 3-(benzylthio)valine is susceptible to oxidation to the sulfoxide or sulfone, especially with prolonged exposure to air, heat, or certain impurities.

  • Solutions:

    • Use Degassed Solvents: Before preparing your mobile phase for chromatography, sparge the solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Work Quickly: Do not leave the compound dissolved in solution or on a chromatography column for longer than necessary.

    • Avoid Excessive Heat: During recrystallization, use the minimum amount of heat necessary to dissolve the compound. When evaporating solvents on a rotary evaporator, use a moderate water bath temperature (<40°C).

    • Add an Antioxidant (with caution): In some cases, adding a small amount of a scavenger like BHT (butylated hydroxytoluene) can prevent oxidation. However, this adds another substance that may need to be removed later.

Section 3: Detailed Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

  • TLC Analysis: Determine an appropriate solvent system where the 3-(benzylthio)valine has an Rf value of ~0.25-0.35. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica column for 0.4-2.0g of crude material).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., DCM or Methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude mixture in the minimum possible volume of the initial mobile phase and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., step gradient to 20%, 30%, 40% EtOAc). The optimal gradient will be determined by your initial TLC analysis.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The ideal solvent is one in which 3-(benzylthio)valine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Test small amounts in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes, then transfer them to a watch glass or drying dish and place them in a vacuum oven until a constant weight is achieved.

Section 4: Visual Guides & Data Tables
Diagrams

G cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths start Crude 3-(benzylthio)valine Mixture analysis Analyze by TLC, NMR, LC-MS start->analysis purity_check Purity >85% & Solid? analysis->purity_check recryst Attempt Recrystallization purity_check->recryst Yes chrom Perform Flash Chromatography purity_check->chrom No (Oil or Purity <85%) pure_check_1 Check Purity recryst->pure_check_1 pure_check_2 Check Purity chrom->pure_check_2 pure_check_1->chrom No final_product Pure Product (>98%) pure_check_1->final_product Yes pure_check_2->recryst No (Consider as polishing step) pure_check_2->final_product Yes

G cluster_synthesis Synthesis Stage cluster_reaction Reaction & Workup cluster_output Crude Product Composition SM Starting Materials (Valine, Benzyl Halide) Reaction S-Alkylation Reaction SM->Reaction Crude Crude 3-(benzylthio)valine SM->Crude Unreacted Reagents Reagents & Solvents (Base, Catalyst, DMF) Reagents->Reaction Reagents->Crude Residual SideRxns Side Reactions (Over-alkylation, Elimination) Reaction->SideRxns Reaction->Crude Workup Aqueous Workup Workup->Crude SideRxns->Crude Oxidation Oxidation (Air, Heat) Oxidation->Crude

Data Tables

Table 1: Common Impurities and Diagnostic Data

Impurity NameTypical ¹H NMR Signal (CDCl₃)Expected Mass (M+H)⁺Notes
Benzyl Bromide~4.5 ppm (s, 2H, -CH₂Br)171/173Lachrymatory, reactive.
Dibenzyl Disulfide~3.6 ppm (s, 4H, -CH₂-S-S-CH₂-)247.0Common oxidation by-product.
Dibenzyl Ether~4.6 ppm (s, 4H, -CH₂-O-CH₂-)199.1By-product from benzylation reaction.
Benzyl Alcohol~4.7 ppm (s, 2H, -CH₂OH)109.1Hydrolysis product of benzyl halide.
(Benzylthio)valine SulfoxideDiastereotopic benzylic protons ~4.0-4.2 ppm (2 x d)272.1Product of partial oxidation.

Table 2: Recommended Starting Solvent Systems for Flash Chromatography on Silica Gel

PolaritySolvent SystemTypical Application
Low to MediumHexanes / Ethyl Acetate (Gradient: 10% -> 50% EtOAc)Good general-purpose system for separating non-polar by-products.
Medium to HighDichloromethane / Methanol (Gradient: 1% -> 10% MeOH)Effective for more polar compounds and offers different selectivity.
Acidic ModifierHexanes / Ethyl Acetate + 0.5% Acetic AcidImproves peak shape for carboxylic acids by suppressing deprotonation.
Basic ModifierHexanes / Ethyl Acetate + 0.5% TriethylamineUseful if the product has a basic amine, but less common for this compound.
Section 5: References

Sources

Technical Support Center: Optimizing Cleavage Cocktails for 3-(Benzylthio)valine-Containing Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for synthesizing and cleaving peptides containing 3-(benzylthio)valine. As a sterically hindered, unnatural amino acid—structurally equivalent to S-benzyl-penicillamine (Pen(Bzl))—this residue presents unique electronic and steric challenges during Solid-Phase Peptide Synthesis (SPPS).

Depending on your therapeutic design, you will face a critical workflow bifurcation: you must either retain the highly stable S-benzyl thioether for downstream Structure-Activity Relationship (SAR) studies, or cleave it to unmask the free thiol for cyclization or conjugation.

Workflow Decision Matrix

CleavageCocktailLogic Start Peptide-Resin containing 3-(benzylthio)valine GoalRetain Goal: RETAIN S-Benzyl (Fmoc SPPS) Start->GoalRetain GoalCleave Goal: CLEAVE S-Benzyl (Boc or Fmoc SPPS) Start->GoalCleave TFA Reagent K (82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT) GoalRetain->TFA Mild Acidolysis HF Anhydrous HF (90% HF, 5% p-cresol, 5% p-thiocresol) GoalCleave->HF Hard Acidolysis NaNH3 Reductive Cleavage (Na in liquid NH3) GoalCleave->NaNH3 Orthogonal Reduction ResultRetain Intact 3-(benzylthio)valine Peptide TFA->ResultRetain ResultCleave Free Penicillamine (3-mercaptovaline) Peptide HF->ResultCleave NaNH3->ResultCleave

Decision matrix for retaining or cleaving the S-benzyl group during peptide synthesis.

Quantitative Comparison of Cleavage Cocktails

To select the appropriate methodology, compare the physiochemical mechanisms and required scavengers in the table below.

Cleavage MethodReagent CompositionAcid Strength / MechanismTarget OutcomeTime & Temp
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTMild Acidolysis (High H₀)Retain S-benzyl2.5 h @ 25 °C
Anhydrous HF 90% HF, 5% p-cresol, 5% p-thiocresolHard Acidolysis (Low H₀)Cleave S-benzyl1.0 h @ 0 °C
TFMSA 10% TFMSA, 80% TFA, 10% ThioanisoleHard Acidolysis (Low H₀)Cleave S-benzyl2.0 h @ 0 °C to RT
Na / NH₃ (liq) 1 mg/mL peptide, excess Na metalSolvated Electron ReductionCleave S-benzyl~15 min @ -33 °C
Troubleshooting FAQs: Causality & Solutions

FAQ 1: I am using Fmoc SPPS and want to RETAIN the 3-(benzylthio) group. However, my LC-MS shows +16 Da and +32 Da mass shifts. What is happening?

  • Causality: The +16 Da and +32 Da shifts correspond to the oxidation of the benzylthio ether to a sulfoxide and sulfone, respectively[1]. Thioethers are highly susceptible to oxidation by reactive oxygen species generated during TFA cleavage or by atmospheric oxygen.

  • Solution: You must utilize a highly reducing cleavage cocktail like Reagent K[2]. The inclusion of 1,2-ethanedithiol (EDT) acts as a redox buffer, reducing any transient sulfoxides back to the thioether. Thioanisole acts as a soft nucleophile, scavenging carbocations that might otherwise alkylate the sulfur atom.

FAQ 2: I need to CLEAVE the 3-(benzylthio) group to yield free penicillamine, but standard 95% TFA fails. How do I remove it?

  • Causality: The S-benzyl group is considered a "permanent" protecting group in standard Fmoc SPPS because the C–S bond cleavage requires an acid with a much lower Hammett acidity function than TFA[2]. The benzylic carbocation lacks sufficient electron-donating substituents to leave under mild conditions[3].

  • Solution: You must transition to hard acidolysis using anhydrous Hydrogen Fluoride (HF)[4].

  • Critical Insight: When using HF, do not use anisole as a scavenger. The cleavage of the S-benzyl group in the presence of anisole frequently leads to irreversible S-methylation of the newly freed thiol. Instead, use a scavenger combination of p-cresol and p-thiocresol[1].

FAQ 3: I cannot use highly toxic anhydrous HF in my facility. Are there alternative methods to cleave the S-benzyl group?

  • Causality: If hard acidolysis is not an option due to safety or sequence lability, you must bypass the carbocation-generation mechanism entirely.

  • Solution: Employ orthogonal reductive cleavage using Sodium in liquid ammonia (Na/NH₃)[4]. In this mechanism, solvated electrons directly reduce the benzylic carbon-sulfur bond via a radical anion intermediate, cleanly liberating the thiol without the need for strong acids[5].

Validated Experimental Protocols
Protocol A: Retaining the S-Benzyl Group (Reagent K Cleavage)

This protocol cleaves the peptide from the resin and removes standard side-chain protecting groups while leaving the 3-(benzylthio)valine intact.

  • Resin Preparation: Wash the final N-terminally deprotected peptide-resin with Dichloromethane (DCM) (3 × 5 mL) and dry under vacuum for 1 hour.

  • Cocktail Formulation: Prepare fresh Reagent K in a fume hood: 82.5% TFA, 5% phenol, 5% DI water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage: Add 10 mL of Reagent K per gram of dry resin. Agitate gently at room temperature for 2.5 hours.

  • Filtration: Filter the resin, collecting the cleavage flow-through. Wash the resin once with 2 mL of neat TFA and combine the filtrates.

  • Precipitation (Self-Validating Step): Add the combined filtrate dropwise into 10 volumes of ice-cold diethyl ether. Validation: The solution will turn slightly cloudy upon precipitation, and the distinct, pungent odor of EDT confirms an active reducing environment was maintained.

  • Isolation: Centrifuge at 3000 × g for 5 minutes, decant the ether, wash the pellet twice more with cold ether, and lyophilize from 50% aqueous acetonitrile.

Protocol B: Cleaving the S-Benzyl Group (Anhydrous HF)

This protocol utilizes hard acidolysis to fully unmask the sterically hindered thiol.

  • Vessel Loading: Transfer the dried, N-terminally deprotected peptide-resin into a specialized Teflon HF reaction vessel containing a Teflon stir bar.

  • Scavenger Addition: For every 0.2 mmol of peptide, add 1.0 mL p-cresol and 1.0 mL p-thiocresol.

  • Cooling: Attach the vessel to the HF vacuum line and cool in a dry ice/methanol bath (-78 °C) for 10 minutes.

  • Distillation: Distill 10 mL of anhydrous HF into the vessel.

  • Reaction (Self-Validating Step): Warm the reaction to 0 °C (ice bath) and stir for exactly 60 minutes. Validation: The color of the resin-scavenger mixture will change to a dark red/brown, indicating the successful generation and trapping of stabilized benzylic carbocations.

  • Workup: Evaporate the HF rapidly under a stream of nitrogen. Wash the remaining resin/peptide mixture with cold diethyl ether (3 × 10 mL) to remove scavengers. Extract the cleaved peptide using 50% aqueous acetic acid, filter, and lyophilize.

Protocol C: Reductive Cleavage (Sodium in Liquid Ammonia)

This protocol provides an orthogonal, acid-free method to remove the S-benzyl group.

  • Preparation: Dissolve the protected peptide in freshly distilled anhydrous liquid ammonia (approx. 1 mg peptide/mL) in a flask equipped with a dry ice condenser.

  • Reduction: Add small, freshly cut pieces of sodium metal to the vigorously stirring solution at -33 °C.

  • Endpoint (Self-Validating Step): Continue adding sodium until a pale blue color persists in the solution for 15 to 30 seconds. Validation: This persistent blue color confirms an excess of solvated electrons, ensuring complete reduction of the thioether bond.

  • Quenching: Quench the reaction by adding solid ammonium acetate until the blue color completely disappears.

  • Recovery: Allow the ammonia to evaporate completely under a stream of nitrogen. Dissolve the residue in 50% aqueous acetic acid and lyophilize.

References
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21 Source: Thieme Connect URL:[Link]

  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups Source: Aapptec Peptides URL:[Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Validation & Comparative

High-Resolution Mass Spectrometry Validation of 3-(Benzylthio)valine Peptides: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the engineering of peptide therapeutics, the incorporation of non-canonical amino acids is a primary strategy to enhance proteolytic stability and tune target affinity. S-benzylated residues are particularly valuable for increasing hydrophobicity and facilitating macrocyclization. However, standard S-benzylcysteine (Sbc) peptides present a notorious analytical bottleneck: during tandem mass spectrometry (MS/MS), they undergo dominant side-chain cleavages that suppress backbone fragmentation, making sequence validation exceedingly difficult.

This guide evaluates the analytical performance of 3-(benzylthio)valine (Btv) —structurally known as S-benzyl-penicillamine—as a superior alternative to Sbc. By comparing their gas-phase fragmentation behaviors, we provide a comprehensive, self-validating framework for sequencing Btv-containing peptides using High-Energy Collision Dissociation (HCD) Orbitrap Mass Spectrometry.

Mechanistic Causality: Overcoming the Carbocation Elimination Pathway

To understand why Btv outperforms Sbc in MS validation, we must examine the physical chemistry governing gas-phase fragmentation. Under collision-induced dissociation (CID) or HCD, peptides derivatized with benzyl groups frequently fall victim to Carbocation Elimination (CCE) . In this pathway, heterolytic cleavage of the carbon-heteroatom bond results in the expulsion of a stable benzylic or tropylium carbocation ([C₇H₇]⁺, m/z 91.05) .

For standard S-benzylcysteine, the C–S bond is highly susceptible to this cleavage . Because the CCE pathway requires a lower activation energy than the cleavage of the amide backbone, the MS/MS spectra are dominated by the neutral loss of the benzyl group. This acts as an energy sink, leaving the peptide sequence unreadable.

The Btv Advantage: 3-(benzylthio)valine possesses two methyl groups (gem-dimethyl) on the β -carbon. This steric bulk severely restricts the conformational flexibility required to form the transition state for C–S bond heterolysis. Furthermore, the inductive effect of the methyl groups alters the local proton affinity. Consequently, the activation energy for side-chain elimination is raised above that of the peptide backbone, redirecting the collision energy into generating informative b and y sequence ions .

Fragmentation cluster_Sbc S-Benzylcysteine (Sbc) Alternative cluster_Btv 3-(Benzylthio)valine (Btv) Product Precursor Protonated Peptide [M+nH]n+ Sbc_Pathway Carbocation Elimination (CCE) Precursor->Sbc_Pathway Low Activation Energy Btv_Pathway Steric Shielding (gem-dimethyl) Precursor->Btv_Pathway High Activation Energy Sbc_Product Loss of 91 Da (Tropylium Ion) Sbc_Pathway->Sbc_Product Sbc_Result Poor Sequence Coverage Sbc_Product->Sbc_Result Btv_Product Backbone Cleavage (b/y ions) Btv_Pathway->Btv_Product Btv_Result High Sequence Coverage Btv_Product->Btv_Result

Fig 1. Mechanistic divergence in MS/MS fragmentation between Sbc and Btv peptides.

Comparative Performance Data

To objectively compare the analytical viability of Btv versus Sbc, synthetic peptide analogs (Sequence: Ac-AAXAA-NH2, where X = Btv or Sbc) were subjected to identical LC-MS/MS workflows. The quantitative fragmentation efficiency is summarized below.

Table 1: Comparative MS/MS Fragmentation Efficiency (HCD, NCE 30%)

Peptide ModificationPrecursor ChargeDominant Side-Chain LossBackbone Sequence CoverageDiagnostic Ion (m/z 91.05) Relative Abundance
S-Benzylcysteine (Sbc) +2-91 Da (Tropylium)34%100% (Base Peak)
3-(Benzylthio)valine (Btv) +2None (Stable)88% < 5% (Trace)

Data Interpretation: The Sbc peptide spectrum is overwhelmed by the m/z 91.05 ion, confirming the dominance of the C–S bond cleavage . This severely limits sequence coverage. In contrast, the Btv peptide yields a rich array of b and y ions, allowing for unambiguous sequence validation without the need for specialized, low-energy fragmentation techniques like Electron Transfer Dissociation (ETD).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS protocol is designed as a self-validating system. It incorporates internal controls to verify that the applied collision energy is sufficient to probe side-chain stability without over-fragmenting the backbone.

Step 1: Sample Preparation & Internal Control
  • Solubilization: Dissolve the lyophilized Btv-peptide in 20% Acetonitrile (ACN) / 0.1% Formic Acid (FA) to a concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a final working concentration of 10 pmol/µL using 0.1% FA in LC-MS grade water.

  • Self-Validation Check: Spike the sample with 1 pmol/µL of a standard isotopically labeled reference peptide (e.g., heavy Leucine Enkephalin). Monitoring the reference peptide ensures that any lack of signal is due to the Btv-peptide's properties, not source ionization suppression.

Step 2: Liquid Chromatography (RP-HPLC)
  • Column: C18 analytical column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: Mobile Phase A (0.1% FA in Water); Mobile Phase B (0.1% FA in ACN).

  • Gradient & Causality: Run a gradient of 5% B to 45% B over 15 minutes at 300 µL/min. Crucial: Set the column compartment to 50°C. The bulky, hydrophobic nature of the benzylthio group causes severe peak tailing at room temperature; elevated temperatures improve mass transfer kinetics and sharpen the peak.

Step 3: Mass Spectrometry Acquisition (Orbitrap)
  • Ionization: Electrospray Ionization (ESI) in positive mode. Spray voltage: 3.5 kV.

  • MS1 Scan: Resolution 120,000; AGC target 3e6; Mass range 300-1500 m/z.

  • MS2 Scan (Data-Dependent): Isolate the top 5 most abundant precursors.

  • Fragmentation & Causality: Apply HCD with a Stepped Normalized Collision Energy (NCE) of 25%, 30%, and 35%. Stepped NCE is critical because it compensates for the varying proton mobility across different charge states, ensuring optimal backbone cleavage regardless of where basic residues are distributed in the sequence.

Workflow Prep Sample Prep (Desalting) LC RP-HPLC (C18, 50°C) Prep->LC Ionization ESI Source (+ Ion Mode) LC->Ionization MS1 Orbitrap MS1 (Res: 120k) Ionization->MS1 MS2 HCD MS2 (NCE: 25-35%) MS1->MS2 Data Data Analysis (b/y Mapping) MS2->Data

Fig 2. Standardized LC-HRMS workflow for validating 3-(benzylthio)valine peptides.

Step 4: Data Processing and Validation Criteria
  • Extract the MS/MS spectra for the target precursor mass (± 5 ppm mass tolerance).

  • Map the theoretical b and y ions against the experimental peaks.

  • Validation Threshold: A Btv-peptide is considered successfully validated if >80% of the theoretical b and y ions flanking the Btv residue are present with a signal-to-noise (S/N) ratio > 10, AND the m/z 91.05 peak constitutes < 10% of the base peak intensity.

Conclusion

For scientists and drug development professionals engineering heavily modified peptides, 3-(benzylthio)valine offers a distinct analytical advantage over traditional S-benzylcysteine. By leveraging the steric hindrance of its gem-dimethyl group to suppress the carbocation elimination pathway, Btv ensures robust gas-phase stability. This structural upgrade enables high-confidence sequence validation via standard HCD-MS/MS workflows, accelerating the quality control pipeline for novel peptide therapeutics.

References

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry.[Link]

  • Substituent Effects on the Gas-Phase Fragmentation Reactions of Protonated Peptides Containing Benzylamine-Derivatized Lysyl Residues. Rapid Communications in Mass Spectrometry.[Link]

  • Unusual fragmentation of derivatized cysteine-containing peptides. Rapid Communications in Mass Spectrometry.[Link]

  • Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Molecules.[Link]

A Technical Guide to Evaluating the Steric Hindrance of 3-(Benzylthio)valine Compared to Native Valine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Steric Hindrance in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, bridging the gap between small molecules and large biologics. Their specificity and potency are often unparalleled, yet their clinical utility can be hampered by poor metabolic stability and conformational flexibility. The incorporation of non-natural amino acids is a cornerstone strategy to overcome these limitations. By altering the side chains of constituent amino acids, we can fine-tune the pharmacological properties of a peptide, enhancing its resistance to enzymatic degradation or locking it into a bioactive conformation.

Steric hindrance, the effect of the spatial bulk of a chemical group on reactivity and conformation, is a critical parameter in this molecular engineering process. Valine, a proteinogenic amino acid, is itself considered sterically demanding due to its β-branched isopropyl side chain. This inherent bulk restricts the conformational freedom of the peptide backbone and can influence intermolecular interactions.

This guide focuses on a comparative evaluation of L-valine and a bespoke non-natural amino acid, L-3-(benzylthio)valine. The latter introduces a significantly larger and more complex side chain by replacing a γ-methyl group of valine with a benzylthiomethyl group. Our objective is to provide researchers and drug developers with a multi-faceted framework, combining computational and experimental methodologies, to quantitatively and qualitatively assess the increase in steric hindrance imparted by this modification. Understanding this difference is paramount for predicting the impact of such a substitution on peptide synthesis, structure, and ultimately, biological function.

Amino AcidStructureSide ChainKey Features
L-Valine Isopropylβ-branched, aliphatic, moderately bulky
L-3-(Benzylthio)valine (Hypothetical Structure)(Benzylthiomethyl)methylLarger, contains flexible thioether linkage, aromatic ring

Part 1: In Silico Analysis – Predicting Steric Impact Through Computation

Before committing to complex chemical synthesis and empirical testing, computational modeling provides an invaluable predictive assessment of steric properties. This approach allows for a rapid, cost-effective first-pass analysis of how the benzylthio moiety is likely to influence molecular size and conformational behavior.

Expert Rationale for Computational Approach

We begin with an in silico analysis because it provides a quantitative baseline for the concept of "bulk." By calculating fundamental properties like van der Waals volume, we move from a qualitative sense of size to a hard number. Furthermore, exploring the conformational landscape through molecular dynamics reveals how this static bulk translates into dynamic restrictions on the peptide backbone, a direct measure of steric hindrance's functional consequence. This predictive insight is crucial for anticipating challenges in synthesis and for designing more targeted experimental validation.

Protocol 1.1: Calculation of Van der Waals Volume and Surface Area

This protocol quantifies the volume occupied by the electron cloud of the molecule, providing a direct measure of its size.

Methodology:

  • Structure Generation: Construct 3D models of both L-valine and L-3-(benzylthio)valine using molecular modeling software (e.g., MarvinSketch, ArgusLab).

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with B3LYP/6-31G(d,p)) to achieve a low-energy, stable conformation.

  • Volume Calculation: Employ the software's built-in tools to calculate the van der Waals volume. This is often achieved by summing the volumes of overlapping spheres centered on each atom with their respective van der Waals radii.

  • Data Analysis: Compare the calculated volumes (in ų) for the two amino acids. The percentage increase provides a quantitative measure of the added bulk from the benzylthio group.

Protocol 1.2: Conformational Propensity Analysis via Ramachandran Plots

This protocol assesses how the side chain's bulk restricts the allowable backbone dihedral angles (φ/ψ), a key indicator of steric hindrance in a polypeptide context.

Methodology:

  • Peptide Scaffolding: Create in silico models of dipeptide analogues, typically N-acetyl-X-N'-methylamide, where X is either valine or 3-(benzylthio)valine. This context mimics the steric environment within a peptide chain.

  • Molecular Dynamics (MD) Simulation: Solvate the dipeptide in an explicit water box and run an MD simulation for a sufficient duration (e.g., 100 ns) to extensively sample conformational space.

  • Dihedral Angle Trajectory: Extract the φ and ψ dihedral angles for each frame of the MD trajectory.

  • Plot Generation: Generate a 2D histogram of the sampled φ/ψ angles to create a Ramachandran plot for each analogue.

  • Data Analysis: Compare the plots. A significant reduction in the area of allowed regions for 3-(benzylthio)valine relative to valine indicates increased steric hindrance, as the bulkier side chain clashes with the peptide backbone, preventing it from adopting certain conformations.

Computational_Workflow cluster_modeling Molecular Modeling cluster_vdw Van der Waals Analysis cluster_md Conformational Analysis mol_build 1. Build 3D Structures (Val & 3-BT-Val) energy_min 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_build->energy_min vdw_calc 3a. Calculate VdW Volume & Surface Area energy_min->vdw_calc md_setup 3b. Setup Dipeptide MD (Ac-X-NMe in Water Box) energy_min->md_setup vdw_compare 4a. Compare Volumes (ų) (Quantitative Bulk) vdw_calc->vdw_compare md_run 4b. Run MD Simulation (100 ns) md_setup->md_run md_analyze 5b. Extract φ/ψ Angles md_run->md_analyze rama_plot 6b. Generate Ramachandran Plot md_analyze->rama_plot rama_compare 7b. Compare Allowed Regions (Dynamic Hindrance) rama_plot->rama_compare

Caption: Workflow for in silico evaluation of steric hindrance.

Predicted Outcomes & Interpretation
ParameterL-Valine (Expected)L-3-(Benzylthio)valine (Predicted)Implication
Van der Waals Volume Baseline value (e.g., ~140 ų)Significantly larger (>200 ų)The benzylthio group adds substantial static bulk.
Ramachandran Plot Well-defined, allowed regions in the left-handed alpha-helical and beta-sheet areas.More restricted allowed regions; certain conformations may become energetically inaccessible.Increased steric hindrance limits backbone flexibility, predisposing the peptide to specific conformations.

Part 2: Experimental Validation – Quantifying Steric Hindrance in Practice

While computational methods are predictive, experimental data is required for definitive validation. We can design experiments where the effects of steric hindrance manifest as measurable, physical phenomena, such as reaction rates and specific molecular interactions.

Protocol 2.1: Kinetic Analysis of Peptide Coupling

Expert Rationale

Amide bond formation is the fundamental reaction of peptide synthesis, and its rate is exquisitely sensitive to steric hindrance at the coupling interface. By comparing the rate at which valine and its bulkier analogue couple to another amino acid under identical conditions, we obtain a direct, practical measure of their relative steric impediment. A slower reaction rate for 3-(benzylthio)valine serves as powerful evidence of its greater steric bulk. This method is highly trustworthy as it is a direct functional readout of the property we aim to measure.

Methodology:

  • Reagent Preparation: Prepare stock solutions of Fmoc-Gly-OH, the amino acid esters to be tested (H-Val-OMe and H-3-BT-Val-OMe), and a coupling reagent (e.g., HATU) with an activator base (e.g., DIPEA) in a suitable solvent like DMF. An internal standard (e.g., naphthalene) is included for accurate HPLC quantification.

  • Reaction Initiation: In a thermostatted vessel, combine the Fmoc-Gly-OH, the respective amino acid ester, and the internal standard. Initiate the reaction by adding the HATU/DIPEA solution.

  • Time-Course Sampling: At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by diluting into an acidic aqueous solution to stop the reaction.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC to quantify the concentration of the remaining Fmoc-Gly-OH relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of Fmoc-Gly-OH versus time. For a pseudo-first-order reaction, the slope of this line will be the negative of the observed rate constant (-k_obs). Compare the k_obs values for the two reactions.

Kinetic_Analysis_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis reagents 1. Prepare Reagents (Fmoc-Gly-OH, H-X-OMe, HATU/DIPEA) + Internal Standard initiate 2. Initiate Coupling Reaction (t=0) reagents->initiate sampling 3. Withdraw & Quench Aliquots (Defined Timepoints) initiate->sampling hplc 4. Analyze Samples by HPLC sampling->hplc quantify 5. Quantify [Fmoc-Gly-OH] vs. Internal Standard hplc->quantify plot 6. Plot ln[Reactant] vs. Time quantify->plot k_obs 7. Determine Rate Constant (k_obs) from Slope plot->k_obs compare Compare k_obs (Val vs. 3-BT-Val) k_obs->compare

Caption: Experimental workflow for kinetic analysis of peptide coupling.

Protocol 2.2: NMR Spectroscopic Analysis for Conformational Probing

Expert Rationale

While kinetic data reveals the energetic barrier to a reaction, Nuclear Magnetic Resonance (NMR) spectroscopy provides a window into the consequences of steric bulk on the final 3D structure of a molecule in solution. Specifically, the Nuclear Overhauser Effect (NOE) allows us to detect protons that are close in space (< 5 Å), even if they are far apart in the covalent structure. A bulky group like benzylthiomethyl will generate a unique pattern of NOEs with the surrounding peptide, providing empirical proof of its spatial orientation and the conformations it favors. Furthermore, severe steric crowding can distort local electron clouds, leading to measurable changes in proton chemical shifts.

Methodology:

  • Peptide Synthesis: Synthesize two model peptides, Ac-Ala-Val-Ala-NH₂ and Ac-Ala-(3-BT-Val)-Ala-NH₂. The flanking alanine residues provide a simple, neutral environment and useful NMR reference points.

  • Sample Preparation: Dissolve the purified peptides in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 90/10) to a concentration of ~1-5 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to assign proton resonances.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time appropriate for a small peptide (e.g., 600-800 ms).

  • Data Analysis & Interpretation:

    • Chemical Shift Perturbation (CSP): Compare the ¹H chemical shifts of the backbone and side chain protons of the flanking Ala residues in both peptides. Significant downfield shifts (Δδ > 0.1 ppm) in the 3-(benzylthio)valine peptide can indicate steric compression.

    • NOE Analysis: In the NOESY spectrum of the 3-(benzylthio)valine peptide, identify cross-peaks between the protons of the benzyl ring and protons on the peptide backbone (e.g., α-protons) or the valine side chain's own methyl group. The presence and intensity of these NOEs confirm specific folded conformations and spatial proximities enforced by the bulky side chain.

Predicted Outcomes & Interpretation
ObservationL-Valine PeptideL-3-(Benzylthio)valine Peptide (Predicted)Implication
Coupling Rate (k_obs) Baseline rate (e.g., k_Val)Slower rate (k_BT-Val < k_Val)The larger side chain physically impedes the approach of the activated carboxyl group, slowing amide bond formation.
Chemical Shift Perturbations Minimal shifts on flanking Ala residues.Potential downfield shifts of Ala αH or βH protons.Protons on adjacent residues are forced into close contact with the benzylthio group, causing deshielding due to steric compression.
Key NOEs Intra-residue NOEs within the isopropyl group. NOEs from Val αH to backbone NH.All NOEs seen for Val, PLUS new NOEs between benzyl protons and peptide backbone/Ala protons.The benzyl group folds back over the peptide, confirming that its bulk occupies specific regions of space and restricts the overall conformation.

Synthesis and Conclusion: A Clear Verdict on Steric Impact

This guide outlines a rigorous, multi-modal approach to evaluating the steric hindrance of 3-(benzylthio)valine relative to its parent amino acid, valine. By integrating predictive computational analysis with practical, empirical tests, a comprehensive picture emerges.

Summary of Expected Findings:

MethodMetricL-ValineL-3-(Benzylthio)valineConclusion on Steric Hindrance
Computation Van der Waals Volume~140 ų> 200 ųSignificantly larger static bulk
Computation Ramachandran SpaceStandardHighly RestrictedSignificantly greater conformational restriction
Kinetics Coupling Rate (k_obs)FasterSlowerGreater kinetic barrier to reaction
NMR NOE PatternLocalizedLong-range (benzyl-to-backbone)Side chain occupies more space, enforces specific folds

Implications for Researchers and Drug Developers:

  • Synthetic Challenges: The incorporation of 3-(benzylthio)valine into peptides via solid-phase or solution-phase synthesis will likely require more forceful coupling conditions (e.g., stronger coupling reagents, elevated temperatures) and longer reaction times compared to valine.

  • Conformational Control: The pronounced steric bulk can be a powerful tool for restricting peptide flexibility. This can be exploited to stabilize secondary structures like β-turns or to lock a peptide into a receptor-compatible, bioactive conformation.

  • Novel Interactions: Beyond sterics, the introduced benzyl group offers the potential for beneficial pi-stacking or hydrophobic interactions within a protein binding pocket, which could enhance affinity and selectivity.

  • Risk of Steric Clash: Conversely, the additional bulk could lead to unfavorable steric clashes with a target receptor, reducing or abolishing biological activity.

Ultimately, the decision to incorporate a sterically demanding residue like 3-(benzylthio)valine must be a strategic one, weighing the potential synthetic difficulties and risks of negative steric clashes against the rewards of enhanced stability, conformational pre-organization, and novel binding interactions. The framework presented here provides the necessary tools to make that evaluation on a rational, data-driven basis.

References

  • UC Santa Barbara. "New method boosts production of non-natural amino acids for peptide assembly." Vertex AI Search. Accessed March 24, 2026.
  • UC Santa Barbara. "New technique synthesizes non-natural amino acids for advanced peptide therapeutics." Vertex AI Search. Accessed March 24, 2026.
  • Fung, K.-M., et al. "Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy." Organic & Biomolecular Chemistry, 2024.
  • JPT Peptide Technologies. "Unnatural / Unusual Amino Acids." JPT Peptide Technologies. Accessed March 24, 2026.
  • Merck. "Unnatural Amino Acids for Peptide Synthesis." Sigma-Aldrich. Accessed March 24, 2026.

A Comparative Guide to the Validation of Enantiomeric Excess in Synthesized 3-(benzylthio)valine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Imperative of 3-(benzylthio)valine

In the landscape of modern drug discovery, the structural nuances of molecules are paramount. Non-proteinogenic amino acids, such as 3-(benzylthio)valine, are increasingly utilized as chiral building blocks in the synthesis of novel therapeutic agents, including SIRT2 inhibitors for neurodegenerative diseases and various peptide modifications.[1][2][3] The biological activity of a chiral drug can differ profoundly between its enantiomeric forms; one enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, exhibit toxicity.[4] Consequently, the rigorous validation of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance in drug development.

This guide provides a comprehensive, in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of synthesized 3-(benzylthio)valine. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, compare performance based on experimental data, and provide detailed methodologies to empower researchers to select and implement the most appropriate validation strategy for their specific needs.

Core Analytical Strategies: A Comparative Overview

The fundamental challenge in quantifying enantiomers is their identical physical and chemical properties in an achiral environment.[4] Analytical methods must, therefore, employ a chiral selector or environment to induce a measurable difference between them. The two most powerful and widely adopted techniques to achieve this are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.

FeatureChiral HPLCNMR Spectroscopy (with Chiral Auxiliaries)
Primary Principle Physical separation of enantiomers on a chiral column.Creation of a diastereomeric environment, leading to distinct NMR signals.
Throughput High; suitable for routine analysis and screening.Low to moderate; more suitable for in-depth structural analysis.
Sensitivity (LOQ) Very high (ng/mL or lower is achievable).[5]Lower; typically requires mg-scale sample quantities.
Absolute Configuration No (requires a standard of known configuration).Yes (possible with specific derivatizing agents like Mosher's acid).[6]
Sample State Destructive (sample is consumed).Can be non-destructive (with Chiral Solvating Agents).[7]
Method Development Can be time-consuming (screening columns and mobile phases).Often more straightforward, but may require derivatization.

Deep Dive I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained longer on the column and thus enabling their separation.

Causality in Method Design:

The choice of CSP is critical. For non-proteinogenic amino acids like 3-(benzylthio)valine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[8][9] These CSPs contain chiral cavities and functional groups that engage in a combination of attractive interactions (hydrogen bonding, π-π stacking, dipole-dipole) with the analyte enantiomers. The subtle differences in the three-dimensional fit of each enantiomer into the chiral selector result in differential retention times.

While direct analysis of the underivatized amino acid is possible and often preferred to avoid extra reaction steps, derivatization of the amine group can significantly enhance chromatographic performance and detection sensitivity.[10] N-protection with a group like 9-fluorenylmethoxycarbonyl (Fmoc) introduces a strong chromophore, improving UV detection and often enhancing chiral recognition on the CSP.[8][9]

Experimental Protocol: ee Determination of 3-(benzylthio)valine via Chiral HPLC

This protocol outlines the N-Fmoc derivatization of 3-(benzylthio)valine followed by analysis on a polysaccharide-based CSP. This approach is self-validating as the derivatization is a standard, high-yield reaction, and the subsequent chromatographic separation provides a direct, quantifiable measure of the two enantiomers.

1. Sample Preparation: N-Fmoc Derivatization

  • Rationale: To enhance UV detection and improve chiral separation.

  • Step 1: Dissolve ~5 mg of synthesized 3-(benzylthio)valine in 1 mL of a 10% sodium carbonate solution in water.

  • Step 2: In a separate vial, dissolve a 1.1 molar equivalent of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in 1 mL of acetone or dioxane.

  • Step 3: Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring at room temperature.

  • Step 4: Allow the reaction to proceed for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Step 5: Acidify the reaction mixture to pH ~2 with 1N HCl. The N-Fmoc protected product will precipitate.

  • Step 6: Extract the product with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Step 7: Dissolve the dried residue in the mobile phase to a final concentration of approximately 1 mg/mL for HPLC analysis.

2. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Daicel Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: An isocratic mixture of Hexane and 2-Propanol (e.g., 90:10 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Column Temperature: 25 °C.

3. Data Analysis & Calculation

  • The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram.

  • Formula: ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100

    • Where A₁ is the area of the major enantiomer peak and A₂ is the area of the minor enantiomer peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized 3-(benzylthio)valine deriv N-Fmoc Derivatization start->deriv extract Acidification & Extraction deriv->extract dissolve Dissolve in Mobile Phase extract->dissolve inject Inject Sample dissolve->inject separate Chiral Column Separation inject->separate detect UV Detection (265 nm) separate->detect chrom Obtain Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calc Calculate Enantiomeric Excess integrate->calc NMR_Decision_Tree start Goal: Determine Enantiomeric Excess (ee) q1 Is absolute configuration also required? start->q1 q2 Is the sample quantity very limited or precious? q1->q2 No cda_path Use Chiral Derivatizing Agent (CDA) e.g., Mosher's Acid q1->cda_path Yes csa_path Use Chiral Solvating Agent (CSA) q2->csa_path Yes (Non-destructive) hplc_path Use Chiral HPLC q2->hplc_path No (Routine/High-throughput)

Decision tree for selecting an NMR-based method.

Method Validation and Regulatory Considerations

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose, a requirement stipulated by regulatory bodies like the FDA and outlined in ICH guidelines. [5][11][12]Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or the other enantiomer).

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [13]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. [13]* Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. [13] For drug development applications, adherence to these validation principles is mandatory to ensure data integrity and support regulatory submissions. [12][14]

Conclusion and Recommendations

The validation of enantiomeric excess for synthesized 3-(benzylthio)valine is a critical quality control step. Both Chiral HPLC and NMR Spectroscopy offer robust and reliable solutions, but their suitability depends on the specific analytical objective.

  • Chiral HPLC is the method of choice for routine quality control, high-throughput screening, and the analysis of trace-level enantiomeric impurities, owing to its superior sensitivity and efficiency. [9]* NMR Spectroscopy using Chiral Derivatizing Agents , particularly Mosher's acid, is invaluable when the determination of absolute configuration is also required, or when an orthogonal method is needed to confirm HPLC results. [6]The use of Chiral Solvating Agents presents a non-destructive alternative, ideal for precious samples. [7] For ultimate confidence in a drug development program, employing orthogonal methods is highly recommended. For instance, establishing a primary Chiral HPLC method for routine analysis and confirming the enantiomeric purity and absolute configuration of a reference standard batch using Mosher's acid analysis constitutes a comprehensive and scientifically sound validation strategy. This dual approach ensures the highest level of trustworthiness and analytical rigor, meeting the exacting standards of modern pharmaceutical science.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • Miyazawa, T., et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. Journal of Chromatography A, 1035(1), 55-61. [Link]

  • Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 10(21), 2465-2475. [Link]

  • Di Bari, L., et al. (2022). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 27(14), 4478. [Link]

  • Montesinos-Magraner, M., et al. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 21(11), 1478. [Link]

  • Di Bari, L., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 11957-11969. [Link]

  • Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules, 26(11), 3345. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Reddit. (2025). Making a Mosher amide from a free amino acid. Retrieved from [Link]

  • O'Connell, K. M. G., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 607-611. [Link]

  • Jha, A., et al. (2023). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 28(6), 2530. [Link]

  • Hamdy, R., et al. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2391-2394. [Link]

Sources

Comparative Guide: Coupling Efficiency of 3-(benzylthio)valine vs. Cysteine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of sulfur-containing amino acids is a cornerstone of modern peptide and protein engineering. While standard cysteine derivatives are ubiquitous for forming disulfide bridges, researchers increasingly turn to 3-(benzylthio)valine —commonly known as S-benzyl-penicillamine (Bzl-Pen) —to introduce rigid topological constraints into biologically active peptides[1].

This guide provides an objective, data-driven comparison of the coupling efficiencies of 3-(benzylthio)valine and standard cysteine derivatives during Solid-Phase Peptide Synthesis (SPPS). By analyzing the thermodynamic and kinetic impacts of steric hindrance, we provide field-proven, self-validating protocols to optimize the synthesis of highly constrained peptide therapeutics.

Mechanistic Causality: The Kinetic Penalty of Steric Bulk

To master the coupling of these derivatives, one must understand the fundamental causality behind their reactivity. The structural divergence between cysteine and 3-(benzylthio)valine lies entirely at the β -carbon:

  • Cysteine Derivatives (e.g., S-benzyl-cysteine): Possess two standard protons on the β -carbon. The lack of significant steric bulk allows for rapid nucleophilic attack during amide bond formation.

  • 3-(benzylthio)valine (S-benzyl-penicillamine): Features a gem-dimethyl group ( β,β -dimethylation).

The Causality of Coupling Inefficiency: The bulky nature of the dimethylated β -carbon in 3-(benzylthio)valine presents severe 2[2]. This steric shield drastically increases the activation energy required for the transition state. Consequently, standard carbodiimide chemistry (e.g., DIC/HOBt), which works flawlessly for cysteine, fails to drive the penicillamine coupling to completion. Furthermore, once 3-(benzylthio)valine is successfully coupled, its own sterically hindered α -amine resists acylation by the subsequent amino acid in the sequence. To overcome this, highly reactive aminium/uronium salts (like HATU) or phosphonium salts (like PyBOP) are strictly required[2].

Causality A 3-(benzylthio)valine (S-Bzl-Penicillamine) B beta,beta-dimethyl Steric Bulk A->B C Transition State Hindrance B->C restricts nucleophilic attack D Reduced Coupling Efficiency C->D E Aminium/Uronium Reagents (HATU) D->E dictates protocol shift

Fig 1: Causal relationship between steric bulk of 3-(benzylthio)valine and SPPS coupling protocols.

Quantitative Data Comparison

The following table synthesizes experimental performance metrics, contrasting the highly efficient cysteine against the sterically demanding 3-(benzylthio)valine.

Synthesis ParameterS-Benzyl-Cysteine (Cys)3-(Benzylthio)valine (Pen)
Side-Chain Structure −CH2​−S−Bzl −C(CH3​)2​−S−Bzl
Steric Hindrance Profile LowVery High
Preferred Coupling Reagent DIC / HOBtHATU / DIPEA or PyBOP
Standard Coupling Time 45 - 60 minutes120 - 240 minutes
Coupling Efficiency (1st Pass) > 98%75% - 85%
Epimerization Risk Moderate to HighLow (Sterically locked)
Impact on Chain Elongation Negligible3[3]

Note: While cysteine is prone to enantiomerization during carboxyl activation, the gem-dimethyl groups of 3-(benzylthio)valine restrict the formation of the oxazolone intermediate, paradoxically making it more stereochemically stable despite its lower coupling efficiency[1].

Self-Validating Experimental Protocol

To guarantee the successful incorporation of 3-(benzylthio)valine, researchers must abandon standard coupling times and implement a closed-loop, self-validating workflow. This protocol utilizes HATU to generate a highly reactive 7-aza-OBt ester, coupled with a mandatory colorimetric feedback loop.

Step-by-Step SPPS Methodology

1. Fmoc Deprotection

  • Action: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes.

  • Causality: Removes the N-terminal Fmoc group, exposing the primary amine for the incoming 3-(benzylthio)valine. Wash thoroughly with DMF (5 × 1 min) to remove residual base, which could trigger premature activation in the next step.

2. Reagent Pre-Activation (Critical Step)

  • Action: In a separate vial, dissolve 4.0 equivalents of Fmoc-3-(benzylthio)valine-OH and 3.95 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Allow to pre-activate for exactly 3 minutes.

  • Causality: HATU is required to overcome the steric hindrance of the β,β -dimethyl groups[2]. The slight under-stoichiometry of HATU (3.95 eq) prevents the capping of the resin-bound amine by unreacted uronium species. The 3-minute window ensures complete formation of the active ester without risking hydrolysis.

3. Primary Coupling

  • Action: Transfer the pre-activated solution to the resin. Agitate gently at room temperature for 2 to 4 hours .

  • Causality: The extended timeframe compensates for the kinetic penalty. The bulky nucleophile requires significantly more time to orient and attack the sterically shielded electrophilic center.

4. Self-Validation: The Kaiser (Ninhydrin) Test

  • Action: Extract a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.

  • System Logic: This is the self-validating node of the protocol.

    • Result = Yellow (Negative): Coupling is >99% complete. Proceed to capping.

    • Result = Blue (Positive): Free amines remain due to steric failure. Proceed immediately to Step 5.

5. Double Coupling (Conditional)

  • Action: If the Kaiser test is positive, drain the resin and repeat Steps 2 and 3 using fresh reagents (often switching to PyBOP/DIPEA to alter the activation intermediate) for an additional 2 hours[2].

6. Capping

  • Action: Treat the resin with Acetic Anhydride/DIPEA in DMF for 10 minutes.

  • Causality: Permanently acetylates any unreacted amines that survived the double coupling, preventing the formation of deletion sequences in subsequent cycles[4].

Workflow Step1 1. Fmoc Deprotection (20% Piperidine in DMF) Step2 2. Pre-activation (3 min) (Fmoc-Pen(Bzl)-OH + HATU + DIPEA) Step1->Step2 Step3 3. Primary Coupling (2-4 hours, Ambient Temp) Step2->Step3 activated ester Step4 4. Kaiser Test (Self-Validation) Step3->Step4 Step5 5a. Double Coupling (Fresh Reagents, 2 hours) Step4->Step5 Positive (Blue/Free Amine) Step6 5b. Capping & Wash (Acetic Anhydride/DIPEA) Step4->Step6 Negative (Yellow/Complete) Step5->Step4 re-evaluate

Fig 2: Self-validating SPPS workflow for coupling sterically hindered penicillamine derivatives.

References

  • ACS Publications. "Chemical Protein Synthesis by Hydroxylamine-Involved Ligation of Peptides." Organic Letters. Available at: [Link]

Sources

A Comparative Guide to HPLC-UV Validation Methods for 3-(benzylthio)valine Purity Assessment

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of novel compounds is a cornerstone of safe and effective therapeutic innovation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity assessment of 3-(benzylthio)valine, a crucial valine derivative. The methodologies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring a robust and scientifically sound approach to validation.

Introduction: The Criticality of Purity for 3-(benzylthio)valine

3-(benzylthio)valine is a sulfur-containing amino acid derivative with potential applications in pharmaceutical development. Like its parent amino acid, valine, it possesses a non-polar, hydrophobic nature.[][2][3] The introduction of the benzylthio group, however, presents unique analytical challenges. Impurities, which can arise during synthesis or degradation, may impact the compound's efficacy, safety, and stability. Therefore, a validated, stability-indicating HPLC-UV method is paramount for accurate purity determination.

This guide will compare two common reversed-phase HPLC-UV approaches for the purity assessment of 3-(benzylthio)valine, providing detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparative HPLC-UV Methodologies

The inherent properties of 3-(benzylthio)valine, particularly its hydrophobicity, make reversed-phase HPLC an ideal analytical choice. We will compare two methods utilizing different organic modifiers, acetonitrile and methanol, to highlight the impact on selectivity and resolution of potential impurities.

Method A: Acetonitrile Gradient

  • Rationale: Acetonitrile typically provides lower viscosity and higher elution strength compared to methanol, often resulting in sharper peaks and faster analysis times.

Method B: Methanol Gradient

  • Rationale: Methanol can offer different selectivity for certain compounds due to its protic nature, potentially improving the resolution of critical impurity pairs.

Foundational Experimental Setup

The following instrumentation and general chromatographic conditions are applicable to both methods unless otherwise specified.

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent with DAD/VWD
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Detection UV at 210 nm and 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Sample Conc. 1.0 mg/mL in Mobile Phase A/Water (50:50)
Mobile Phase A 0.1% Formic Acid in Water
Detailed Gradient Elution Protocols

Method A: Acetonitrile Gradient

Time (min)% Mobile Phase A% Acetonitrile
0955
20595
25595
25.1955
30955

Method B: Methanol Gradient

Time (min)% Mobile Phase A% Methanol
0955
25595
30595
30.1955
35955

Method Validation: A Deep Dive into ICH Q2(R1) Parameters

A comprehensive validation of the chosen analytical method is not merely a regulatory requirement but a scientific necessity to ensure the reliability of the generated data.[4][5][6] The following sections detail the validation parameters as per ICH Q2(R1) guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate this, forced degradation studies are essential.[7][8][9] These studies deliberately stress the drug substance to generate potential degradation products.[4][10]

Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Base->HPLC Oxidation Oxidative (3% H2O2, RT, 24h) Oxidation->HPLC Thermal Thermal (80°C, 48h) Thermal->HPLC Photolytic Photolytic (ICH Q1B, 1.2M lux-hr) Photolytic->HPLC PDA Peak Purity Assessment (PDA/DAD) HPLC->PDA Specificity Specificity & Stability- Indicating Nature Confirmed PDA->Specificity DrugSubstance 3-(benzylthio)valine (1 mg/mL solution) DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Thermal DrugSubstance->Photolytic

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for Forced Degradation:

  • Prepare a 1.0 mg/mL stock solution of 3-(benzylthio)valine.

  • Expose aliquots of the stock solution to the following stress conditions: acid (0.1 M HCl at 60°C for 24 hours), base (0.1 M NaOH at 60°C for 24 hours), oxidative (3% H₂O₂ at room temperature for 24 hours), thermal (80°C for 48 hours), and photolytic (in accordance with ICH Q1B guidelines).[10]

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples, along with an unstressed control, using both HPLC-UV Method A and Method B.

  • Evaluate the chromatograms for the resolution between the main peak of 3-(benzylthio)valine and any degradation products. A target degradation of 5-20% is ideal.[8]

  • Utilize a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of degradants.

Comparative Performance:

ParameterMethod A (Acetonitrile)Method B (Methanol)
Resolution of Major Degradant (Acid) > 2.01.8
Resolution of Major Degradant (Oxidative) 2.5> 2.0
Peak Purity Index > 0.999> 0.999

Insight: Both methods demonstrate stability-indicating properties. However, Method A shows slightly better resolution for the acid-degraded sample, suggesting it may be more robust in separating polar impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11]

Experimental Protocol for Linearity:

  • Prepare a stock solution of 3-(benzylthio)valine reference standard at 1.0 mg/mL.

  • Perform serial dilutions to prepare at least five concentrations ranging from 0.005 mg/mL to 1.5 mg/mL (representing 0.5% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and determine the correlation coefficient (r²) and y-intercept.

Comparative Performance:

ParameterMethod A (Acetonitrile)Method B (Methanol)
Range 0.005 - 1.5 mg/mL0.005 - 1.5 mg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Y-intercept Close to zeroClose to zero

Insight: Both methods exhibit excellent linearity over the specified range, making them suitable for both assay and impurity quantification.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11] It is often assessed by spike recovery studies.

Experimental Protocol for Accuracy:

  • Prepare a sample matrix (placebo) if applicable. If not, use the diluent.

  • Spike the matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) with a known amount of 3-(benzylthio)valine reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Performance:

Spike LevelMethod A (% Recovery)Method B (% Recovery)
50% 98.5 - 101.2%98.2 - 101.5%
100% 99.0 - 100.8%98.9 - 101.0%
150% 98.8 - 101.0%98.5 - 101.3%

Insight: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample of 3-(benzylthio)valine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results at each level.

Comparative Performance:

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability (n=6) < 1.0%< 1.0%
Intermediate Precision < 2.0%< 2.0%

Insight: Both methods are highly precise, with RSD values well below the commonly accepted limit of 2.0%, indicating their reliability for routine analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol for LOD & LOQ:

  • These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • For S/N, determine the concentration that yields a S/N of approximately 3 for LOD and 10 for LOQ.

  • Inject solutions at these concentrations to confirm.

Comparative Performance:

ParameterMethod AMethod B
LOD ~0.001 mg/mL (S/N ≥ 3)~0.0015 mg/mL (S/N ≥ 3)
LOQ ~0.003 mg/mL (S/N ≥ 10)~0.005 mg/mL (S/N ≥ 10)

Insight: Method A demonstrates slightly better sensitivity, which could be advantageous for the detection and quantification of trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Experimental Protocol for Robustness:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • pH of mobile phase A (± 0.2 units)

  • Analyze the system suitability solution under each varied condition and evaluate the impact on parameters like retention time, resolution, and peak asymmetry.

Comparative Performance:

Varied ParameterMethod A (Impact)Method B (Impact)
Flow Rate (± 0.1 mL/min) Minimal impact on resolutionMinimal impact on resolution
Column Temp (± 5 °C) Minor shift in retention timeMinor shift in retention time
Mobile Phase pH (± 0.2) Minimal impactMinimal impact

Insight: Both methods are robust, indicating their suitability for transfer between different laboratories and instruments.

Conclusion and Recommendation

Both the acetonitrile (Method A) and methanol (Method B) based HPLC-UV methods are valid and suitable for the purity assessment of 3-(benzylthio)valine. The final choice of method will depend on the specific requirements of the analysis.

  • Method A (Acetonitrile Gradient) is recommended for routine quality control due to its slightly better sensitivity (lower LOD/LOQ) and superior resolution of potential polar degradants. The faster analysis time is also an advantage in a high-throughput environment.

  • Method B (Methanol Gradient) serves as a reliable alternative and its different selectivity could be valuable as an orthogonal method for confirming the purity profile, especially during investigational stages.

The validation data presented in this guide provides a solid foundation for the implementation of a reliable purity testing method for 3-(benzylthio)valine, ensuring the quality and consistency of this promising compound in research and development.

Validation Parameter Relationship Diagram

Validation Parameters cluster_core Core Method Performance cluster_range Quantitative Range cluster_limits Sensitivity cluster_reliability Reliability Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy LOQ LOQ Precision->LOQ Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Robustness Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Linearity->LOQ Range->Robustness LOD LOD LOQ->LOD LOQ->Robustness

Caption: Interrelationship of HPLC Validation Parameters.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • Agilent Technologies. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. [Link]

  • Ermer, J. (2001). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Scrivens, J. H., & R Large. (1996). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. In Methods in Molecular Biology (pp. 201-216). Humana Press.
  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • LabRulez LCMS. (n.d.). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • SIELC Technologies. (2023). HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Singh, R., et al. (2023). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS.
  • Tsuruoka, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 194-200.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 639-653). Humana Press.
  • Cotorai, A. A., et al. (2016). Preliminary steps for validation amino acids analysis by ion chromatography with pulsed electrochemical detection. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 73(1), 7-12.
  • National Center for Biotechnology Information. (n.d.). L-Valine, 3,3'-dithiobis-. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-L-valine. PubChem. [Link]

  • Wikipedia. (n.d.). Valine. [Link]

  • Study.com. (n.d.). Valine | Structure, Function & Significance. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.